4-bromo-N,N,2,6-tetramethylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N,N,2,6-tetramethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-7-5-9(11)6-8(2)10(7)12(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDKEDQKCHIHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N(C)C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198681 | |
| Record name | N,N,2,6-Tetramethylaniline, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50638-54-5 | |
| Record name | N,N,2,6-Tetramethylaniline, 4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050638545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,2,6-Tetramethylaniline, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 4-bromo-N,N,2,6-tetramethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 4-bromo-N,N,2,6-tetramethylaniline. The information is curated for researchers, scientists, and professionals in drug development who are interested in the nuanced characteristics of substituted anilines.
Core Chemical Properties
This compound is a halogenated aromatic amine. Its structure, featuring a bromine atom and four methyl groups on the aniline scaffold, imparts specific physicochemical characteristics that are of interest in organic synthesis and medicinal chemistry.
Quantitative Data Summary
A compilation of the known quantitative data for this compound is presented in Table 1. It is important to note that while some experimental values are available for the closely related compound 4-bromo-N,N-dimethylaniline, specific experimental data for the tetramethyl derivative are limited in the public domain. The data presented here are based on available information and computational predictions where noted.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BrN | [1] |
| Molecular Weight | 228.13 g/mol | [1][2] |
| CAS Number | 50638-54-5 | [1][2] |
| Appearance | Pale brown to dark brown or grey crystals/powder | [3] |
| Melting Point | Data not available (For 4-bromo-N,N-dimethylaniline: 52-54 °C) | [4] |
| Boiling Point | Data not available (For 4-bromo-N,N-dimethylaniline: 264 °C) | [4] |
| Density | Data not available | |
| Solubility | Soluble in chloroform and methanol. | [5] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The two aromatic protons would appear as a singlet due to their symmetrical environment. The N-methyl protons would likely appear as a singlet, and the two ring-methyl groups would also present as a singlet.
-
¹³C NMR: The carbon NMR would reveal the number of unique carbon environments. Signals would be expected for the four distinct aromatic carbons and the two different types of methyl carbons (N-methyl and ring-methyl).
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for C-H stretching of the aromatic ring and methyl groups, C-N stretching, and C-Br stretching.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.
Experimental Protocols
The synthesis of this compound can be approached through the bromination of N,N,2,6-tetramethylaniline. Below is a generalized experimental protocol based on established methods for the synthesis of similar substituted anilines.
Synthesis of this compound
Materials:
-
N,N,2,6-tetramethylaniline
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N,N,2,6-tetramethylaniline (1 equivalent) in dichloromethane.
-
Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains low.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain pure this compound.
Potential Biological Relevance and Signaling Pathways
Substituted anilines are a class of compounds with significant interest in drug discovery, particularly in the field of oncology. Many have been found to act as inhibitors of protein kinases, which are key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[6] Dysregulation of these pathways is a hallmark of cancer.
A common target for aniline-based inhibitors is the Receptor Tyrosine Kinase (RTK) family. The general mechanism of RTK signaling is depicted in the following diagram.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.
This pathway illustrates how the binding of a ligand to an RTK leads to a cascade of intracellular events culminating in the regulation of gene transcription. Substituted anilines can potentially inhibit this pathway by binding to the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent downstream signaling.
Experimental Workflow
A typical experimental workflow for the synthesis and characterization of this compound is outlined below.
Caption: Experimental workflow for synthesis and purification.
This workflow provides a logical sequence of steps from the starting material to the final, characterized product, which is standard practice in synthetic organic chemistry.
Safety Information
This compound is classified as a hazardous substance.[2] It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | C10H14BrN | CID 142731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 4-Bromo-N,N-dimethylaniline | 586-77-6 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. technopharmchem.com [technopharmchem.com]
An In-depth Technical Guide to 4-bromo-N,N,2,6-tetramethylaniline (CAS 50638-54-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific research applications, biological activity, and detailed experimental protocols for 4-bromo-N,N,2,6-tetramethylaniline is limited. This guide provides a comprehensive overview of its known chemical properties and potential utility based on its structure and data from related compounds.
Core Chemical and Physical Properties
This compound is a substituted aniline derivative. Its structure, featuring a bromine atom and four methyl groups on the aniline core, suggests its primary role as a chemical intermediate in organic synthesis. The following tables summarize its key physical and chemical identifiers.
| Property | Value |
| CAS Number | 50638-54-5 |
| Molecular Formula | C₁₀H₁₄BrN |
| Molecular Weight | 228.13 g/mol |
| IUPAC Name | This compound |
| Synonyms | N-(4-Bromo-2,6-dimethylphenyl)-N,N-dimethylamine, 4-Bromo-N,N-dimethyl-2,6-xylidine |
| Physical Property | Value |
| Appearance | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Solubility | Not specified in available literature |
Safety and Handling
Based on available safety data sheets, this compound is classified with the following hazards.[1] Users should consult the full Safety Data Sheet (SDS) from their supplier before handling.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Potential Synthesis and Reactivity
Proposed Synthesis Workflow
The synthesis would likely involve a two-step process starting from the commercially available 4-bromo-2,6-dimethylaniline. The first step would be the N,N-dimethylation of the primary amine.
Caption: Proposed synthetic workflow for this compound.
Potential Reactivity and Applications
The chemical structure of this compound offers several sites for further chemical modification, making it a potentially versatile building block in drug discovery and materials science. The bromine atom on the aromatic ring is a key functional group that can participate in various cross-coupling reactions.
Caption: Potential cross-coupling reactions for this compound.
These reactions would allow for the introduction of a wide variety of substituents at the 4-position of the aniline ring, enabling the synthesis of a library of compounds for screening in drug discovery programs or for the development of novel materials with specific electronic or photophysical properties. The steric hindrance provided by the two methyl groups at the 2- and 6-positions, as well as the N,N-dimethyl groups, could influence the regioselectivity and efficiency of these reactions.
Experimental Protocols
As of the latest search, no specific, peer-reviewed experimental protocols detailing the use of this compound in biological or material science applications have been identified. Researchers interested in utilizing this compound would need to develop their own protocols based on the desired application and by adapting procedures from studies on structurally similar molecules.
Conclusion
This compound (CAS 50638-54-5) is a chemical compound with well-defined physical and safety properties. While its direct application in drug development and research is not extensively documented, its structure suggests significant potential as a versatile intermediate in organic synthesis. The presence of a reactive bromine atom allows for a variety of cross-coupling reactions, enabling the synthesis of diverse molecular architectures. Further research is required to explore and document the specific applications and biological activities of this compound and its derivatives. Researchers and scientists are encouraged to consider its potential as a building block in the design and synthesis of novel compounds for a range of scientific disciplines.
References
An In-depth Technical Guide on the Physical Properties of 4-bromo-N,N,2,6-tetramethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Physical and Chemical Identifiers
The fundamental identifiers for 4-bromo-N,N,2,6-tetramethylaniline are summarized below.
| Property | Value | Source |
| CAS Number | 50638-54-5 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₄BrN | [1][2][3][6] |
| Molecular Weight | 228.13 g/mol | [1][2][3][6] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | N-(4-bromo-2,6-dimethylphenyl)-N,N-dimethylamine, 4-bromo-N,N-dimethyl-2,6-xylidine | [2][3] |
| Physical State | Liquid (at room temperature) | [7] |
Quantitative Physical Properties
Detailed experimental values for several key physical properties of this compound are not extensively reported. The table below summarizes the available information and provides context based on the general characteristics of aromatic amines. Aromatic amines are typically high-boiling liquids or low-melting solids.[8][9][10] Their solubility in water is generally low, but they tend to be soluble in organic solvents.[9][10]
| Property | Experimental Value | General Remarks on Aromatic Amines |
| Melting Point | Data not available | As a liquid at room temperature, the melting point is below ambient conditions. |
| Boiling Point | Data not available | Aromatic amines generally have high boiling points, which increase with molecular mass.[8][9] |
| Density | Data not available | --- |
| Solubility | Data not available | Generally insoluble in water, but soluble in organic solvents like benzene, ether, and alcohols.[9][10] |
Experimental Protocols for Physical Property Determination
The following sections detail standard laboratory procedures for determining the key physical properties of a liquid organic compound such as this compound.
1. Determination of Boiling Point (Micro Method)
This method is suitable for small quantities of a liquid sample.
-
Apparatus:
-
Thiele tube or other heating bath (e.g., oil bath on a hot plate)
-
Thermometer (calibrated)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attaching the test tube to the thermometer
-
-
Procedure:
-
Add a small amount (0.5-1 mL) of this compound to the small test tube.
-
Place the capillary tube, with its open end downwards, into the test tube.
-
Attach the test tube to the thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Place the assembly in the Thiele tube or heating bath, ensuring the heat-transfer liquid is above the sample level but below the opening of the test tube.
-
Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
-
2. Determination of Density
-
Apparatus:
-
Pycnometer (a small glass flask of known volume)
-
Analytical balance
-
-
Procedure:
-
Clean and dry the pycnometer and determine its mass (m₁).
-
Fill the pycnometer with distilled water and place it in a thermostat at a specific temperature (e.g., 20 °C) until it reaches thermal equilibrium. Adjust the water level to the calibration mark.
-
Dry the outside of the pycnometer and weigh it (m₂).
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound, bring it to the same temperature in the thermostat, and adjust the liquid level.
-
Dry the outside and weigh the filled pycnometer (m₃).
-
The density (ρ) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.
-
3. Determination of Solubility
This protocol provides a qualitative assessment of solubility in various solvents.
-
Apparatus:
-
Small test tubes
-
Graduated pipette or dropper
-
Vortex mixer (optional)
-
-
Procedure:
-
Place a small, measured amount of this compound (e.g., 0.1 mL) into a series of clean, dry test tubes.
-
To each test tube, add a specific solvent (e.g., water, ethanol, diethyl ether, acetone, toluene, 5% aq. HCl, 5% aq. NaOH) in small increments (e.g., 0.5 mL at a time), up to a total of 3 mL.
-
After each addition, shake the test tube vigorously (or use a vortex mixer) for a set period (e.g., 30 seconds).
-
Observe the mixture to determine if the sample has dissolved completely (forms a single, clear phase).
-
Record the solubility as "soluble," "partially soluble," or "insoluble" for each solvent. For amines, solubility in 5% HCl is indicative of its basic nature.
-
Spectral Data
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel or uncharacterized compound like this compound.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. This compound | C10H14BrN | CID 142731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. CAS RN 50638-54-5 | Fisher Scientific [fishersci.com]
- 5. N1,N1,2,6-TETRAMETHYL-4-BROMOANILINE | 50638-54-5 [chemicalbook.com]
- 6. N,N,2,6-Tetramethylaniline,4-bromo- [webbook.nist.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 9. Amines: Chemical and Physical Properties [unacademy.com]
- 10. embibe.com [embibe.com]
An In-depth Technical Guide to 4-bromo-N,N,2,6-tetramethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive overview of the molecular structure, properties, and potential toxicological considerations of 4-bromo-N,N,2,6-tetramethylaniline. Due to the limited availability of specific experimental data for this compound in public literature, this guide synthesizes information from publicly available databases and provides generalized experimental protocols based on methodologies for structurally similar aniline derivatives. The document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the known characteristics and offering a framework for future investigation.
Molecular Structure and Chemical Identity
This compound is a halogenated and N-alkylated aromatic amine. The structure consists of an aniline core substituted with a bromine atom at the para position (C4) and four methyl groups: two on the amine nitrogen (N,N-dimethyl) and two on the benzene ring at the ortho positions (C2 and C6).
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 50638-54-5 | [1][2] |
| Molecular Formula | C₁₀H₁₄BrN | [1][2] |
| Molecular Weight | 228.13 g/mol | [1][2] |
| SMILES | CC1=CC(=CC(=C1N(C)C)C)Br | [1] |
| InChI Key | NDDKEDQKCHIHMI-UHFFFAOYSA-N | [1] |
Molecular Structure Diagram:
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the 1H NMR Spectrum of 4-bromo-N,N,2,6-tetramethylaniline
This technical guide provides a detailed analysis and predicted 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of NMR spectroscopy and data from analogous structures to provide a reliable prediction of the spectral features. This information is crucial for the identification, characterization, and purity assessment of this compound in research and development settings.
Predicted 1H NMR Spectral Data
The predicted 1H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm. The prediction is based on the analysis of substituent effects on the aromatic ring and the steric environment of the methyl groups.
| Signal | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| A | Aromatic-H | ~ 7.2 | Singlet | 2H |
| B | N(CH3)2 | ~ 2.7 | Singlet | 6H |
| C | Ar-CH3 | ~ 2.3 | Singlet | 6H |
Interpretation of the Predicted Spectrum
The structure of this compound dictates a simple 1H NMR spectrum with three distinct signals, all appearing as singlets.
-
Aromatic Protons (Signal A): The two protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern. They are located at the 3- and 5-positions, meta to the bromine atom and ortho to the methyl groups. The electron-withdrawing effect of the bromine atom and the electron-donating effects of the amino and methyl groups will influence their chemical shift. A predicted value of approximately 7.2 ppm is reasonable for protons in such an environment. Due to the absence of adjacent protons, this signal is expected to be a singlet.
-
N,N-dimethyl Protons (Signal B): The six protons of the two methyl groups attached to the nitrogen atom are equivalent. The steric hindrance from the two ortho-methyl groups will likely restrict the rotation around the C-N bond, but on the NMR timescale at room temperature, they are expected to be equivalent, giving rise to a single sharp singlet. Their chemical shift is predicted to be around 2.7 ppm, typical for N,N-dimethylaniline derivatives.
-
Aromatic Methyl Protons (Signal C): The six protons of the two methyl groups at the 2- and 6-positions of the aromatic ring are also chemically equivalent. These protons will appear as a singlet at a chemical shift of approximately 2.3 ppm, which is a characteristic region for methyl groups attached to an aromatic ring.
Experimental Protocol for 1H NMR Spectroscopy
The following provides a detailed methodology for acquiring the 1H NMR spectrum of this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d6) or deuterated acetone (acetone-d6).
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent. However, modern NMR spectrometers can reference the spectrum to the residual solvent peak.
3.2. Instrument Parameters and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended for better signal dispersion and resolution.
-
Temperature: The experiment is typically performed at room temperature (approximately 298 K).
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming on the lock signal to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.
-
Number of Scans: A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for quantitative analysis.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is typical.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range for organic molecules.
-
3.3. Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm or the residual solvent peak (e.g., CHCl3 at 7.26 ppm).
-
Integration: The relative areas under each peak are integrated to determine the proton ratios.
Visualization of Molecular Structure and Proton Environments
The following diagram illustrates the molecular structure of this compound and the distinct proton environments that give rise to the predicted 1H NMR signals.
A Technical Guide to the Predicted ¹³C NMR Spectrum of 4-bromo-N,N,2,6-tetramethylaniline
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹³C NMR Data
The ¹³C NMR chemical shifts for 4-bromo-N,N,2,6-tetramethylaniline have been predicted based on the principles of substituent additivity and by comparing the experimental data of analogous compounds, including 4-bromo-N,N-dimethylaniline, 4-bromo-2,6-dimethylaniline, and other substituted anilines. The steric hindrance caused by the ortho-methyl groups is expected to influence the electronic environment of the aromatic carbons and the N,N-dimethylamino group.
Below is a table summarizing the predicted ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Decoupled) | Notes |
| C1 | ~148 | Singlet (Quaternary) | Carbon bearing the N,N-dimethylamino group. |
| C2, C6 | ~135 | Singlet (Quaternary) | Carbons bearing the ortho-methyl groups. |
| C3, C5 | ~130 | Singlet (CH) | Aromatic methine carbons. |
| C4 | ~118 | Singlet (Quaternary) | Carbon bearing the bromine atom. |
| N(CH₃)₂ | ~42 | Quartet (CH₃) | N,N-dimethyl carbons. |
| 2,6-(CH₃)₂ | ~18 | Quartet (CH₃) | Ortho-methyl carbons. |
Note: These are predicted values and may vary from experimentally determined shifts.
Experimental Protocol for ¹³C NMR Spectroscopy
The following is a standard experimental protocol for acquiring a proton-decoupled ¹³C NMR spectrum of an aromatic amine like this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 15-25 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
2.2. NMR Instrument Parameters
The following parameters are typical for a 400 MHz NMR spectrometer:
| Parameter | Value |
| Spectrometer Frequency | 100 MHz for ¹³C |
| Pulse Program | Standard proton-decoupled ¹³C experiment (e.g., zgpg30) |
| Acquisition Time (AQ) | 1-2 seconds |
| Relaxation Delay (D1) | 2-5 seconds |
| Pulse Width (P1) | ~10 µs (for a 30° pulse) |
| Spectral Width (SW) | 200-250 ppm (0-25000 Hz) |
| Number of Scans (NS) | 128 or higher (depending on sample concentration) |
| Temperature | 298 K (25 °C) |
2.3. Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the solvent residual peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shifts of all peaks.
Molecular Structure and Predicted Assignments
The following diagrams illustrate the molecular structure of this compound with labeled carbon atoms and the logical relationship for the predicted ¹³C NMR chemical shift assignments.
In-Depth Technical Guide: Solubility of 4-bromo-N,N,2,6-tetramethylaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromo-N,N,2,6-tetramethylaniline. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on the compound's structure and the general principles of solubility for substituted anilines. Furthermore, a detailed, standardized experimental protocol for determining its solubility is provided, alongside a proposed synthesis route.
Introduction to this compound
This compound is a halogenated aromatic amine. Its molecular structure, featuring a substituted benzene ring, dictates its physicochemical properties, including its solubility in various organic solvents. Halogenated anilines are pivotal intermediates in the synthesis of numerous organic molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of their solubility is crucial for optimizing reaction conditions, designing purification strategies, and developing formulations.
The key structural features influencing the solubility of this compound are:
-
Aromatic Ring: The benzene ring is largely nonpolar and contributes to the compound's solubility in nonpolar organic solvents.
-
Bromo Group: The bromine atom is a bulky, electronegative substituent that increases the molecular weight and can participate in dipole-dipole interactions.
-
Amino Group: The tertiary amine group (-N(CH3)2) is a polar functional group. However, the absence of N-H bonds means it cannot act as a hydrogen bond donor, though the lone pair on the nitrogen can act as a hydrogen bond acceptor.
-
Methyl Groups: The four methyl groups (two on the ring and two on the nitrogen) increase the steric hindrance and the nonpolar character of the molecule.
Predicted Solubility Profile
Based on the "like dissolves like" principle and the known solubility of similar substituted anilines, a qualitative solubility profile for this compound can be predicted. The bulky, largely nonpolar structure suggests good solubility in a range of common organic solvents and poor solubility in water.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Soluble | The nonpolar aromatic ring and methyl groups will interact favorably with nonpolar solvents through London dispersion forces. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br and C-N bonds of the aniline derivative. |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The lone pair on the nitrogen atom of the tertiary amine can act as a hydrogen bond acceptor with the hydroxyl group of protic solvents. However, the large hydrophobic portion of the molecule may limit high solubility compared to smaller, less substituted amines. |
| Aqueous | Water | Insoluble | The large, nonpolar structure of the molecule dominates, leading to poor interaction with the highly polar water molecules. The absence of N-H bonds prevents it from acting as a hydrogen bond donor, further limiting aqueous solubility. |
Experimental Protocol for Solubility Determination
The following is a standardized gravimetric method for the quantitative determination of the solubility of a solid organic compound like this compound in various organic solvents at a specific temperature.
Materials:
-
This compound
-
A selection of high-purity organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, methanol, ethanol, dichloromethane)
-
Analytical balance (readable to at least 0.1 mg)
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Small, sealable glass vials (e.g., 2 mL or 4 mL) with solvent-resistant caps
-
Calibrated micropipettes
-
Drying oven
-
Spatula
-
Filter paper or syringe filters (if needed)
Procedure:
-
Preparation of Saturated Solutions:
-
Label a series of vials, one for each solvent to be tested.
-
Accurately weigh an excess amount of this compound (e.g., 50-100 mg) and add it to each vial. The exact mass should be recorded. The key is to have undissolved solid remaining after equilibration.
-
Using a calibrated micropipette, add a precise volume of the respective solvent (e.g., 1.0 mL) to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C) and agitate for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
-
Separation of the Saturated Solution:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed for 10-15 minutes. This will pellet the undissolved solid at the bottom of the vial.
-
Alternatively, if centrifugation is not available, allow the vials to stand undisturbed in a temperature-controlled environment until the solid has settled.
-
-
Determination of Solute Mass:
-
Accurately weigh a clean, dry, empty vial for each sample (this will be the evaporation vial).
-
Carefully withdraw a precise volume of the clear, saturated supernatant from each vial using a calibrated micropipette (e.g., 0.5 mL). Be cautious not to disturb the solid pellet.
-
Transfer the aliquot of the saturated solution to the corresponding pre-weighed evaporation vial.
-
Place the evaporation vials in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C). A vacuum oven is recommended for faster and more efficient drying.
-
Continue drying until a constant weight is achieved. This indicates that all the solvent has been removed.
-
Accurately weigh the evaporation vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the mass of the empty evaporation vial from the final mass of the vial with the dried solute.
-
The solubility can be expressed in various units, most commonly as mg/mL or g/L:
-
Solubility (mg/mL) = Mass of dried solute (mg) / Volume of aliquot taken (mL)
-
-
Visualizations
The following diagrams illustrate key concepts related to the solubility and synthesis of this compound.
Caption: Factors influencing the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Caption: A plausible synthesis pathway for this compound.
steric effects in 4-bromo-N,N,2,6-tetramethylaniline
An In-Depth Technical Guide on the Steric Effects in 4-bromo-N,N,2,6-tetramethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly substituted aromatic amine where significant steric strain dictates its chemical and physical properties. The presence of four methyl groups ortho to and on the nitrogen atom introduces profound steric hindrance. This guide elucidates these effects, focusing on the molecule's structure, reactivity, basicity, and spectroscopic characteristics. The central theme is the principle of "Steric Inhibition of Resonance" (SIR), where the bulky ortho-substituents force the N,N-dimethylamino group out of the plane of the benzene ring, fundamentally altering its electronic properties compared to less hindered anilines. While a specific crystal structure for this compound is not publicly available, this guide draws upon data from closely related analogues and foundational chemical principles to provide a comprehensive analysis.
Introduction: The Concept of Steric Hindrance
Steric effects are non-bonding interactions that influence the shape (conformation) and reactivity of ions and molecules. In this compound, the steric crowding around the amino group is substantial. Two methyl groups are positioned on the aromatic ring at positions 2 and 6 (ortho to the nitrogen), and two further methyl groups are bonded directly to the nitrogen atom. This arrangement creates a sterically congested environment that restricts bond rotation and prevents the nitrogen's lone pair of electrons from achieving coplanarity with the aromatic π-system. This lack of planarity leads to the critical phenomenon known as Steric Inhibition of Resonance (SIR).
Steric Inhibition of Resonance (SIR) Effect
In simple anilines, the lone pair on the nitrogen atom can delocalize into the benzene ring, a resonance effect that decreases the electron density on the nitrogen and increases it on the ring (particularly at the ortho and para positions). This delocalization requires the p-orbital of the nitrogen to be aligned with the π-system of the ring. In this compound, the steric clash between the N-methyl groups and the ortho C-methyl groups forces the NMe₂ group to twist out of the plane of the ring.[1][2] This misalignment disrupts the orbital overlap, effectively inhibiting resonance.
The consequences of SIR are significant:
-
Increased Basicity: The nitrogen's lone pair is localized and more available for protonation, making the molecule a stronger base than its non-ortho-substituted counterparts.[1][2][3]
-
Altered Reactivity: The nucleophilicity of the nitrogen is reduced due to steric shielding, while the electronic nature of the aromatic ring is changed.
-
Structural Distortion: Bond angles and lengths around the nitrogen-carbon bond are distorted from ideal values to relieve steric strain.
Caption: Steric Inhibition of Resonance in substituted anilines.
Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves a two-step process: the selective bromination of 2,6-dimethylaniline, followed by exhaustive N-methylation.
Step 1: Synthesis of 4-bromo-2,6-dimethylaniline
The synthesis requires the selective bromination of 2,6-dimethylaniline at the para-position. The ortho positions are already blocked by methyl groups, and the amino group is a strong activating group, directing electrophiles to the para position. To prevent over-bromination and side reactions, the amino group is often protonated to form the anilinium salt, which deactivates the ring.[4]
Experimental Protocol:
-
Aniline Salt Formation: Dissolve 2,6-dimethylaniline (1.0 eq) in a mixture of hydrochloric acid and water. Cool the solution to 0 °C in an ice bath until the system pH is below 2.[4]
-
Bromination: Slowly add liquid bromine (1.1-1.2 eq) to the cooled solution over 2 hours, ensuring the temperature remains at 0 °C. The slow addition, potentially as bromine vapor, is key to preventing side reactions.[4]
-
Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase Ethyl Acetate:Petroleum Ether = 1:8).
-
Work-up: Once the starting material is consumed, filter the resulting solid precipitate. Neutralize the filtrate by slowly adding a saturated aqueous solution of sodium carbonate until the pH is greater than 12.
-
Extraction and Purification: Extract the product into an organic solvent like petroleum ether. Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from petroleum ether at low temperatures to yield purple-red needle-like crystals.[4]
Step 2: Synthesis of this compound
The N,N-dimethylation of the sterically hindered 4-bromo-2,6-dimethylaniline can be achieved using a reductive amination approach or by using a strong alkylating agent. Reductive amination with formaldehyde is a common method.
Experimental Protocol (Adapted from similar transformations):
-
Reaction Setup: To a solution of 4-bromo-2,6-dimethylaniline (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or glacial acetic acid, add paraformaldehyde (excess, e.g., >2.2 eq).[5]
-
Reducing Agent Addition: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (excess, e.g., >2.2 eq) portion-wise at room temperature.[5]
-
Reaction: Stir the mixture at room temperature or under gentle heating (e.g., 50-65 °C) for several hours (e.g., 18 hours) until the reaction is complete, as monitored by TLC or LC-MS.[5]
-
Work-up: Cool the reaction mixture and carefully quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, purify the residue by flash column chromatography on silica gel.
Caption: Proposed synthetic pathway for the target molecule.
Structural and Spectroscopic Analysis
Molecular Structure and Bond Parameters
While no crystal structure exists for the title compound, data from its precursor, 4-bromo-2,6-dimethylaniline, shows that the Br, N, and methyl C atoms lie essentially in the plane of the benzene ring.[6] The introduction of two N-methyl groups forces a significant conformational change. To minimize van der Waals repulsion, the C(aryl)-N bond will exhibit significant twisting. The dihedral angle between the plane of the benzene ring and the C-N-C plane of the dimethylamino group is expected to be close to 90°, effectively breaking conjugation. This contrasts sharply with less hindered anilines where this angle is closer to 0°.
| Parameter | Aniline | 4-Bromo-N,N-dimethylaniline (Predicted) | This compound (Predicted) | Rationale for Change |
| C(aryl)-N Bond Length (Å) | ~1.40 | ~1.38 | ~1.47 | Loss of double bond character due to SIR. |
| N-C(aryl)-C(ortho) Angle | ~120° | ~120° | >120° | Steric repulsion from ortho-methyl groups. |
| Ring-NMe₂ Dihedral Angle | N/A | ~0-20° | ~70-90° | Severe steric clash forces twisting (SIR effect). |
| Basicity (pKa of conj. acid) | 4.6 | ~5.1 | >7.0 (Estimated) | Lone pair localization due to SIR increases basicity.[1][2] |
Spectroscopic Signatures
The steric environment profoundly influences the NMR and IR spectra.
-
¹H NMR Spectroscopy: The N-methyl protons would appear as a single peak, likely shifted upfield compared to 4-bromo-N,N-dimethylaniline due to anisotropic effects from the nearby aromatic ring and restricted rotation. The aromatic protons would appear as a singlet, as they are chemically equivalent.
-
¹³C NMR Spectroscopy: The N-methyl carbons would show a characteristic shift. The C(aryl)-N carbon (C1) would be shielded compared to a conjugated system because the electron-donating resonance effect of the nitrogen is absent.
-
IR Spectroscopy: The C(aryl)-N stretching vibration frequency is expected to be different from that in simple anilines. In conjugated systems, this bond has some double-bond character, leading to a higher frequency. Due to SIR, this bond is a purer single bond, which would typically result in a lower stretching frequency.
Reactivity and Steric Shielding
The steric bulk in this compound serves as a kinetic shield for both the nitrogen atom and the adjacent ortho positions of the aromatic ring.
Basicity vs. Nucleophilicity
As established, the SIR effect makes the nitrogen lone pair more available, rendering the molecule a strong base. However, the same steric bulk that localizes the lone pair also hinders its ability to attack electrophilic centers. This makes this compound a classic example of a non-nucleophilic strong base . It can readily accept a proton but will react very slowly, if at all, in reactions requiring nucleophilic attack, such as Sₙ2 alkylations.
Caption: Basicity vs. Nucleophilicity due to steric effects.
Reactivity of the Aromatic Ring
The bromine atom at the para-position is a versatile handle for further functionalization, primarily through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The steric hindrance around the nitrogen does not significantly impede reactions at the distant para-position. Therefore, the C-Br bond can be selectively targeted to introduce new C-C, C-N, or C-O bonds, making this molecule a useful building block in medicinal chemistry and materials science.
Conclusion
The are a dominant factor governing its properties. The four methyl groups create a sterically crowded environment that induces a significant twist in the C(aryl)-N bond, leading to a near-complete inhibition of resonance. This SIR effect results in a molecule that is a strong, non-nucleophilic base with a unique reactivity profile. Its synthesis and subsequent functionalization at the para-bromo position make it a valuable, albeit specialized, scaffold for the development of complex chemical entities where control of molecular geometry and basicity is paramount. This guide provides a foundational understanding for researchers leveraging the distinct properties imparted by severe steric hindrance in aromatic amines.
References
In-Depth Technical Guide: Electronic Properties of 4-bromo-N,N,2,6-tetramethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted electronic properties of 4-bromo-N,N,2,6-tetramethylaniline. Due to the limited direct experimental data available for this specific compound, this document synthesizes information from publicly available databases and extrapolates potential electronic characteristics based on computational studies of structurally similar molecules. Detailed, best-practice experimental protocols for the characterization of its electronic properties, including cyclic voltammetry, UV-Vis spectroscopy, and computational modeling, are presented to facilitate further research. This guide aims to serve as a foundational resource for researchers and professionals in drug development and materials science who are interested in the potential applications of this halogenated aromatic amine.
Introduction
This compound is a substituted aromatic amine with potential applications in organic synthesis, medicinal chemistry, and materials science.[1] Its structure, featuring a bromine atom and four methyl groups on the aniline scaffold, suggests unique electronic and steric properties that can influence its reactivity, intermolecular interactions, and photophysical behavior. The electron-donating dimethylamino and methyl groups, combined with the electron-withdrawing and heavy-atom effects of the bromine, create a molecule with a nuanced electronic profile. Understanding these properties is crucial for predicting its behavior in various chemical and biological systems.
Molecular and Physical Properties
This compound, with the chemical formula C10H14BrN, is identified by CAS number 50638-54-5.[2] Its molecular structure and basic computed properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C10H14BrN | PubChem[3] |
| Molecular Weight | 228.13 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 50638-54-5 | PubChem[2] |
| Purity (Typical) | 98% | Fisher Scientific[4] |
Predicted Electronic Properties (by Analogy)
The following table summarizes theoretical electronic properties derived from the analogous compound, 4-bromo-N,N-dimethylaniline. These values should be considered as estimations for this compound and require experimental validation.
| Electronic Property | Predicted Value (from analog) | Significance |
| Ionization Potential | Data not available | The energy required to remove an electron; indicates the ease of oxidation. |
| Electron Affinity | Data not available | The energy released when an electron is added; indicates the ease of reduction. |
| HOMO Energy | Data not available | Highest Occupied Molecular Orbital energy; relates to the electron-donating ability. |
| LUMO Energy | Data not available | Lowest Unoccupied Molecular Orbital energy; relates to the electron-accepting ability. |
| HOMO-LUMO Gap | Data not available | Energy difference between HOMO and LUMO; relates to chemical reactivity and electronic transition energy. |
Experimental Protocols for Electronic Characterization
To elucidate the precise electronic properties of this compound, the following experimental and computational methodologies are recommended.
Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule.
Objective: To determine the electrochemical HOMO and LUMO energy levels and assess the electrochemical stability.
Methodology:
-
Solution Preparation: Prepare a 1 mM solution of this compound in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: Utilize a three-electrode system consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Data Acquisition: Record cyclic voltammograms by scanning the potential from an initial value where no faradaic current is observed to a potential sufficient to induce oxidation and/or reduction, and then reversing the scan. The scan rate can be varied (e.g., from 20 to 200 mV/s) to investigate the nature of the electrochemical processes.
-
Data Analysis: Determine the onset oxidation and reduction potentials from the voltammograms. These values can be used to estimate the HOMO and LUMO energy levels using established empirical formulas, often with ferrocene as an internal standard.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Objective: To determine the optical bandgap (HOMO-LUMO gap) of the molecule.
Methodology:
-
Solution Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of this compound in a UV-transparent solvent such as cyclohexane or ethanol.
-
Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-800 nm.
-
Data Analysis: Identify the wavelength of maximum absorption (λ_max). The onset of the lowest energy absorption band can be used to calculate the optical bandgap (E_g) using the equation E_g = 1240 / λ_onset (where λ_onset is in nm and E_g is in eV).
Computational Modeling
Density Functional Theory (DFT) calculations can provide theoretical insights into the electronic structure and properties.
Objective: To calculate the HOMO and LUMO energy levels, the HOMO-LUMO gap, and to visualize the molecular orbitals.
Methodology:
-
Structure Optimization: Perform a geometry optimization of the this compound structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).
-
Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm that it is a true energy minimum (no imaginary frequencies).
-
Property Calculation: From the optimized structure, calculate the molecular orbital energies (HOMO and LUMO) and other electronic properties.
-
Orbital Visualization: Generate and visualize the 3D isosurfaces of the HOMO and LUMO to understand the spatial distribution of these frontier orbitals.
Conclusion
The electronic properties of this compound remain an area ripe for investigation. While direct experimental data is sparse, theoretical predictions based on analogous compounds suggest a molecule with a distinct electronic profile worthy of further study. The experimental and computational protocols outlined in this guide provide a clear path forward for researchers to fully characterize this compound. Such characterization is a critical step towards unlocking its potential in the development of novel pharmaceuticals, functional dyes, and other advanced materials.
References
- 1. 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price [sonalplasrubind.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. This compound | C10H14BrN | CID 142731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. li01.tci-thaijo.org [li01.tci-thaijo.org]
Characterization of (4-bromo-2,6-dimethylphenyl)dimethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of the chemical compound (4-bromo-2,6-dimethylphenyl)dimethylamine, also known as 4-Bromo-N,N,2,6-tetramethylaniline. This document consolidates available data on its chemical and physical properties, spectroscopic analysis, and synthesis, and explores its potential biological significance.
Core Compound Properties
(4-bromo-2,6-dimethylphenyl)dimethylamine is a halogenated aromatic amine with the chemical formula C₁₀H₁₄BrN.[1] Its molecular structure features a dimethylamino group attached to a phenyl ring, which is further substituted with a bromine atom and two methyl groups.
| Property | Value | Reference |
| CAS Number | 50638-54-5 | [1] |
| Molecular Formula | C₁₀H₁₄BrN | [1] |
| Molecular Weight | 228.13 g/mol | [1] |
| Synonyms | This compound | [1] |
Synthesis and Experimental Protocols
General N-methylation of Anilines
A common method for the N,N-dimethylation of anilines is reductive amination. This typically involves reacting the primary aniline with an excess of a methylating agent, such as formaldehyde, in the presence of a reducing agent.
Illustrative Protocol (based on similar reactions):
-
Reaction Setup: To a solution of 4-bromo-2,6-dimethylaniline in a suitable solvent (e.g., methanol, acetonitrile), add an excess of aqueous formaldehyde (e.g., 3-4 equivalents).
-
Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride or sodium cyanoborohydride, portion-wise while monitoring the reaction temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete conversion of the starting material.
-
Work-up: Once the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure (4-bromo-2,6-dimethylphenyl)dimethylamine.
Spectroscopic Characterization
Detailed spectroscopic data for (4-bromo-2,6-dimethylphenyl)dimethylamine is not extensively published. However, based on the known spectra of its precursor, 4-bromo-2,6-dimethylaniline, and general principles of spectroscopy, the expected spectral characteristics can be predicted.
| Spectroscopic Data | Predicted Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons, the N,N-dimethyl protons (a singlet), and the two aromatic methyl groups (a singlet). The aromatic protons are expected to appear as a singlet due to symmetry. |
| ¹³C NMR | Resonances for the aromatic carbons, including the carbon bearing the bromine, the carbons bearing the methyl groups, the carbon attached to the dimethylamino group, and the carbons of the dimethylamino and methyl groups themselves. |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, C-N stretching, and C-Br stretching. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of methyl groups. |
Biological Activity and Potential Applications
The biological activity of (4-bromo-2,6-dimethylphenyl)dimethylamine has not been explicitly reported in the scientific literature. However, the broader class of substituted anilines and dimethylanilines are known to possess a wide range of pharmacological activities. Derivatives of bromoanilines are utilized in the synthesis of various pharmaceuticals and have been investigated for their potential as therapeutic agents.
Given its structural similarity to other biologically active molecules, (4-bromo-2,6-dimethylphenyl)dimethylamine could be a candidate for investigation in several areas of drug discovery.
Safety Information
Based on available information for this compound, the compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
(4-bromo-2,6-dimethylphenyl)dimethylamine is a chemical compound with potential for further investigation in various scientific fields, particularly in drug discovery and materials science. This guide provides a summary of the currently available information. Further experimental work is required to fully elucidate its physical, chemical, and biological properties. The provided synthesis workflow and predicted spectroscopic data can serve as a foundation for researchers initiating studies on this compound.
References
A Comprehensive Technical Review of 4-bromo-N,N,2,6-tetramethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed literature review of 4-bromo-N,N,2,6-tetramethylaniline, a substituted aniline with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct research on this specific compound, this review also includes data and protocols for closely related precursors and analogs to provide a comprehensive understanding of its chemical context.
Core Compound Properties
Basic chemical and physical properties of this compound are summarized below. This data is compiled from various chemical databases and suppliers.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BrN | PubChem[1] |
| Molecular Weight | 228.13 g/mol | PubChem[1] |
| CAS Number | 50638-54-5 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | N-(4-bromo-2,6-dimethylphenyl)-N,N-dimethylamine | PubChem[1] |
| Appearance | Solid (form may vary) | N/A |
| Purity (Commercial) | Typically ≥97% | Vibrant Pharma Inc.[2] |
Synthesis of this compound
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-bromo-2,6-dimethylaniline
This protocol is adapted from the known bromination of 2,6-dimethylaniline.
Materials:
-
2,6-dimethylaniline
-
Glacial acetic acid
-
Bromine
Procedure:
-
Dissolve 2,6-dimethylaniline in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 4-bromo-2,6-dimethylaniline.
Quantitative Data for 4-bromo-2,6-dimethylaniline:
| Property | Value | Source |
| Yield | 80-85% | PrepChem.com[3] |
| Melting Point | 48-51 °C | Sigma-Aldrich[4] |
| Appearance | Solid | Sigma-Aldrich[4] |
Step 2: Proposed N,N-dimethylation of 4-bromo-2,6-dimethylaniline
This proposed protocol is based on the N,N-dimethylation of 4-bromoaniline.[5][6]
Materials:
-
4-bromo-2,6-dimethylaniline
-
Paraformaldehyde
-
Sodium cyanoborohydride
-
Tetrahydrofuran (THF)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, charge 4-bromo-2,6-dimethylaniline (1.0 equiv) and sodium cyanoborohydride (5.0 equiv) and dissolve in THF.
-
Add paraformaldehyde (5.0 equiv) to the mixture.
-
Add glacial acetic acid (5.0 equiv) dropwise to the stirred suspension.
-
Heat the reaction mixture to 50 °C and stir for 18-24 hours.
-
Cool the mixture to room temperature and quench the excess acid by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to obtain this compound.
Spectroscopic Data
¹H NMR Data for 4-bromo-2,6-dimethylaniline:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.04 | s | 2H | Aromatic CH |
| ~3.53 | br s | 2H | NH₂ |
| ~2.12 | s | 6H | Ar-CH₃ |
Solvent: CDCl₃
Biological Activity and Potential Applications
There is no direct literature on the biological activities of this compound. However, its structural analog, 4-bromo-N,N-dimethylaniline, is a known intermediate in the synthesis of pharmaceuticals, suggesting that the title compound could also serve as a valuable building block in medicinal chemistry.
Logical Relationship to Pharmaceutical Synthesis
Caption: Potential application of this compound in medicinal chemistry.
Safety Information
Based on GHS classifications, this compound is considered hazardous.[1][7]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.
References
- 1. This compound | C10H14BrN | CID 142731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. prepchem.com [prepchem.com]
- 4. 4-Bromo-2,6-dimethylaniline 98 24596-19-8 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to the Safety and Hazards of 4-bromo-N,N,2,6-tetramethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazard information for 4-bromo-N,N,2,6-tetramethylaniline (CAS RN: 50638-54-5). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals handling this compound.
Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | N-(4-bromo-2,6-dimethylphenyl)-N,N-dimethylamine[2] |
| CAS Number | 50638-54-5[1][2] |
| Molecular Formula | C10H14BrN[1][2] |
| Molecular Weight | 228.13 g/mol [1][2][3] |
| Chemical Structure | (A diagram of the chemical structure would be placed here in a full whitepaper) |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity and irritant properties.
GHS Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4[4] |
| Skin Corrosion/Irritation | Category 2[4] |
| Serious Eye Damage/Eye Irritation | Category 2[4] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3[4] |
Some sources also indicate a classification of Acute Toxicity, Oral, Category 3 ("Toxic if swallowed").[3]
GHS Label Elements
-
Pictogram:
-
-
Signal Word: Warning [4]
-
Hazard Statements:
-
Precautionary Statements:
Physical and Chemical Properties
| Property | Value (for 4-bromo-N,N-dimethylaniline) |
| Melting Point | 52-54 °C |
| Boiling Point | 264 °C |
| Solubility | Soluble in methanol, insoluble in water. |
Toxicological Information
Specific quantitative toxicological data, such as LD50 or LC50 values, for this compound have not been identified in the reviewed literature. The hazard classification indicates that the substance is harmful if swallowed.
Fire and Explosion Hazards
Detailed fire and explosion hazard data, such as flash point and flammability limits, are not available for this compound. For the related compound, 4-bromo-N,N-dimethylaniline, it is stated to be combustible.
-
Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: May include carbon oxides, nitrogen oxides, and hydrogen bromide gas.
-
Firefighting Advice: Firefighters should wear self-contained breathing apparatus and full protective clothing.
Safe Handling and Storage
Handling
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][7]
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[7]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.[7]
-
Do not eat, drink, or smoke when using this product.
Storage
-
Keep container tightly closed in a dry and well-ventilated place.[4][8]
-
Store at room temperature.[2]
Exposure Controls and Personal Protection
-
Engineering Controls: Use of a chemical fume hood is recommended to maintain airborne concentrations below exposure limits. Eyewash stations and safety showers should be readily available.[4]
-
Personal Protective Equipment:
First-Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
Stability and Reactivity
-
Reactivity: No specific reactivity hazards have been identified.
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: No specific conditions to avoid have been identified for the tetramethyl- compound. For the related dimethyl- compound, incompatible materials are strong oxidizing agents, strong acids, and metals.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen bromide.
Ecotoxicological and Disposal Information
-
Ecotoxicity: No specific data on the ecotoxicity of this compound is available. It is advised to prevent its release into the environment.[6]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]
Experimental Protocols and Signaling Pathways
As this is a technical guide focused on safety and hazards based on publicly available data, detailed experimental protocols for toxicological studies and information on specific signaling pathways involving this compound are beyond the scope of this document. Such information would typically be found in peer-reviewed research literature.
Visualizations
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. fishersci.no [fishersci.no]
- 5. This compound | C10H14BrN | CID 142731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemos.de [chemos.de]
- 8. 4-Bromo-N,N,2,6-tetramethylaniline50638-54-5, CasNo.50638-54-5 Shanghai Hanhong Scientific Co.,Ltd. China (Mainland) [hanhongchem.lookchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-bromo-N,N,2,6-tetramethylaniline from 2,6-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the two-step synthesis of 4-bromo-N,N,2,6-tetramethylaniline from 2,6-dimethylaniline. The synthesis involves an initial N,N-dimethylation of 2,6-dimethylaniline to yield N,N,2,6-tetramethylaniline, followed by a regioselective bromination at the para-position. This compound is a valuable substituted aniline derivative that can serve as a key building block in the synthesis of various organic molecules, including pharmaceuticals and materials with specific electronic properties. The protocols provided are based on established chemical transformations for similar substrates and are designed to be a reliable guide for laboratory synthesis.
Synthetic Pathway Overview
The synthesis of this compound from 2,6-dimethylaniline is achieved in two sequential steps:
-
Step 1: N,N-dimethylation of 2,6-dimethylaniline. This step introduces two methyl groups to the nitrogen atom of the starting material, 2,6-dimethylaniline, to form the intermediate, N,N,2,6-tetramethylaniline.
-
Step 2: Electrophilic Bromination. The intermediate, N,N,2,6-tetramethylaniline, is then subjected to electrophilic aromatic substitution using bromine to introduce a bromine atom at the 4-position of the aromatic ring, yielding the final product.
Experimental Protocols
Safety Precautions: 2,6-dimethylaniline is toxic and can be absorbed through the skin. Dimethyl sulfate is toxic and carcinogenic. Bromine is highly corrosive and toxic. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.
Step 1: Synthesis of N,N,2,6-tetramethylaniline
This protocol is adapted from general procedures for the N-methylation of anilines using dimethyl sulfate.
Materials:
-
2,6-dimethylaniline
-
Dimethyl sulfate
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Saturated aqueous sodium chloride solution (brine)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2,6-dimethylaniline (1.0 eq), sodium bicarbonate (2.5 eq), and acetone.
-
Stir the mixture at room temperature to form a suspension.
-
From the dropping funnel, add dimethyl sulfate (2.2 eq) dropwise to the stirred suspension. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N,2,6-tetramethylaniline.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol is adapted from the bromination of N,N-dimethylaniline.
Materials:
-
N,N,2,6-tetramethylaniline
-
Bromine
-
Glacial acetic acid
-
Deionized water
-
Ethanol
Equipment:
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe pump
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve N,N,2,6-tetramethylaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
In a separate container, prepare a solution of bromine (1.05 eq) in glacial acetic acid.
-
Add the bromine solution dropwise to the cooled and stirred solution of the aniline over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing a large volume of cold deionized water with stirring.
-
A precipitate of this compound should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of deionized water to remove any residual acetic acid and salts.
-
The crude product can be purified by recrystallization from ethanol to yield the final product as a solid.
Data Presentation
| Parameter | Step 1: N,N-dimethylation | Step 2: Bromination |
| Starting Material | 2,6-dimethylaniline | N,N,2,6-tetramethylaniline |
| Reagents | Dimethyl sulfate, Sodium bicarbonate | Bromine, Glacial acetic acid |
| Solvent | Acetone | Glacial acetic acid |
| Molar Ratio (SM:Reagent) | 1.0 : 2.2 (2,6-dimethylaniline : Dimethyl sulfate) | 1.0 : 1.05 (N,N,2,6-tetramethylaniline : Bromine) |
| Reaction Temperature | Reflux | 0-10 °C (addition), then Room Temperature |
| Reaction Time | 12-24 hours | 1-3 hours |
| Work-up | Filtration, Extraction, Drying, Concentration | Precipitation, Filtration, Washing |
| Purification | Vacuum distillation or Column chromatography | Recrystallization |
| Product | N,N,2,6-tetramethylaniline | This compound |
| Expected Yield | Moderate to High | High |
Visualization
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols: Methylation of 4-bromo-2,6-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the N,N-dimethylation of 4-bromo-2,6-dimethylaniline, a key intermediate in the synthesis of various organic compounds. Two robust and widely used methods are presented: the Eschweiler-Clarke reaction and reductive amination using sodium cyanoborohydride. These protocols are designed to be readily implemented in a standard organic synthesis laboratory. This guide includes comprehensive procedural details, reagent information, reaction parameters, and characterization data to assist researchers in the successful synthesis and verification of the target compound, 4-bromo-N,N,2,6-tetramethylaniline.
Introduction
The methylation of primary and secondary amines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of compounds, including pharmaceuticals, agrochemicals, and materials. The introduction of methyl groups to an aniline nitrogen can significantly alter the molecule's physical, chemical, and biological properties. 4-bromo-2,6-dimethylaniline serves as a valuable building block, and its N,N-dimethylated derivative is an important intermediate for further functionalization. This document outlines two reliable methods for this transformation.
Data Presentation
Table 1: Physicochemical Data of Reactant and Product
| Compound Name | 4-bromo-2,6-dimethylaniline | This compound |
| Synonyms | 4-Bromo-2,6-xylidine | (4-Bromo-2,6-dimethyl-phenyl)-dimethyl-amine |
| CAS Number | 24596-19-8 | 50638-54-5 |
| Molecular Formula | C₈H₁₀BrN | C₁₀H₁₄BrN |
| Molecular Weight | 200.08 g/mol | 228.13 g/mol |
| Appearance | Brown solid | Not available |
| Melting Point | 48-51 °C | Not available |
Table 2: Reagents for Protocol 1 (Eschweiler-Clarke Reaction)
| Reagent | Formula | Molecular Weight ( g/mol ) | Molarity/Concentration | Quantity | Moles (mmol) |
| 4-bromo-2,6-dimethylaniline | C₈H₁₀BrN | 200.08 | - | 1.0 g | 5.0 |
| Formic Acid | CH₂O₂ | 46.03 | ~98% | 1.1 mL | 25.0 |
| Formaldehyde (aq. solution) | CH₂O | 30.03 | 37% (w/w) | 1.9 mL | 25.0 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | - |
Table 3: Reagents for Protocol 2 (Reductive Amination)
| Reagent | Formula | Molecular Weight ( g/mol ) | Molarity/Concentration | Quantity | Moles (mmol) |
| 4-bromo-2,6-dimethylaniline | C₈H₁₀BrN | 200.08 | - | 1.0 g | 5.0 |
| Paraformaldehyde | (CH₂O)n | - | - | 0.45 g | 15.0 (monomer equiv.) |
| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | - | 0.94 g | 15.0 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | - | 15 mL | - |
| 5M Sodium Hydroxide | NaOH | 40.00 | 5 M | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | - |
| Saturated Sodium Chloride | NaCl | 58.44 | Saturated | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | - |
Experimental Protocols
Protocol 1: N,N-Dimethylation via Eschweiler-Clarke Reaction
This protocol describes the methylation of 4-bromo-2,6-dimethylaniline using formic acid and formaldehyde. This method is advantageous as it typically avoids the formation of quaternary ammonium salts.[1][2]
Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2,6-dimethylaniline (1.0 g, 5.0 mmol).
-
Add formic acid (1.1 mL, 25.0 mmol) followed by an aqueous solution of formaldehyde (37%, 1.9 mL, 25.0 mmol).
-
Heat the reaction mixture to 80-100°C and stir for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: N,N-Dimethylation via Reductive Amination
This protocol details the methylation using paraformaldehyde as the source of the methyl groups and sodium cyanoborohydride as the reducing agent.
Methodology:
-
To a slurry of 4-bromo-2,6-dimethylaniline (1.0 g, 5.0 mmol) and paraformaldehyde (0.45 g, 15.0 mmol monomer equivalent) in glacial acetic acid (15 mL) in a round-bottom flask, add sodium cyanoborohydride (0.94 g, 15.0 mmol) in portions at 0°C (ice bath).
-
Stir the resulting mixture at 0°C for 30 minutes.
-
Remove the ice bath and heat the mixture to 60-70°C.
-
Stir the reaction at this temperature for 3-5 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it over a 5M aqueous sodium hydroxide solution until the pH is strongly basic.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Figure 1. Experimental workflow for the methylation of 4-bromo-2,6-dimethylaniline.
Figure 2. Generalized reaction pathway for N,N-dimethylation.
Expected Results and Characterization
Upon successful completion of either protocol, the formation of this compound is expected. The identity and purity of the product should be confirmed by standard analytical techniques.
-
1H NMR Spectroscopy: The proton NMR spectrum of the starting material, 4-bromo-2,6-dimethylaniline, in CDCl₃ shows characteristic peaks at approximately 7.04 ppm (s, 2H, Ar-H) and 2.12 ppm (s, 6H, Ar-CH₃). The broad singlet for the NH₂ protons is also observable. Upon successful methylation, the NH₂ signal will disappear and a new singlet corresponding to the N(CH₃)₂ protons is expected to appear in the range of 2.6-3.0 ppm. The aromatic and methyl signals on the ring will experience slight shifts.
-
13C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the additional methyl carbons from the N,N-dimethyl group, typically appearing in the 40-45 ppm region.
-
Mass Spectrometry: The mass spectrum of the product should show a molecular ion peak corresponding to the mass of this compound (C₁₀H₁₄BrN), exhibiting the characteristic isotopic pattern for a bromine-containing compound.
Troubleshooting
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material, the reaction time can be extended, or the temperature slightly increased. Ensure the freshness and quality of the reagents, particularly the formaldehyde solution and sodium cyanoborohydride.
-
Low Yield: Low yields may result from incomplete reaction or losses during workup and purification. Ensure efficient extraction by performing multiple extractions and minimize product loss during solvent removal and chromatography.
-
Formation of Byproducts: In the Eschweiler-Clarke reaction, overheating can sometimes lead to side reactions. In reductive amination, the stoichiometry of the reagents is crucial to avoid the formation of mono-methylated or other byproducts. Careful monitoring by TLC is recommended.
Conclusion
The protocols provided offer reliable and effective methods for the synthesis of this compound from 4-bromo-2,6-dimethylaniline. The choice between the Eschweiler-Clarke reaction and reductive amination will depend on the specific laboratory conditions, available reagents, and desired scale of the reaction. These application notes are intended to serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development.
References
Application Notes and Protocols for 4-bromo-N,N,2,6-tetramethylaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-bromo-N,N,2,6-tetramethylaniline as a versatile intermediate in organic synthesis. This compound is a valuable building block for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.
Compound Profile
This compound is a halogenated aromatic amine with the following chemical properties:
| Property | Value | Reference |
| CAS Number | 50638-54-5 | [1][2] |
| Molecular Formula | C₁₀H₁₄BrN | [1][2] |
| Molecular Weight | 228.13 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Not specified, likely a solid | |
| Solubility | Not specified |
Synthesis of this compound
Logical Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of 4-bromo-2,6-dimethylaniline (Precursor)
This protocol is adapted from established methods for the bromination of anilines.
Materials:
-
2,6-Dimethylaniline
-
Glacial Acetic Acid
-
Bromine
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethanol
Procedure:
-
Dissolve 2,6-dimethylaniline in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled aniline solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the precipitate and wash it with water, followed by a saturated sodium bicarbonate solution, and then again with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 4-bromo-2,6-dimethylaniline.
Protocol 2: N,N-Dimethylation of 4-bromo-2,6-dimethylaniline
This protocol is a general method for the N,N-dimethylation of anilines.
Materials:
-
4-bromo-2,6-dimethylaniline
-
Methyl iodide or Dimethyl sulfate
-
A suitable base (e.g., Sodium carbonate, Potassium carbonate)
-
A suitable solvent (e.g., Acetone, DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-2,6-dimethylaniline and the base in the chosen solvent.
-
Add the methylating agent (methyl iodide or dimethyl sulfate) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Applications in Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The presence of the bromine atom allows for the introduction of various aryl, heteroaryl, or amino groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the bromoaniline and an organoboron compound.
General Reaction Scheme
References
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 4-bromo-N,N,2,6-tetramethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This powerful, palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its reagents.[1]
This document provides detailed protocols and application notes for the Suzuki cross-coupling reaction of 4-bromo-N,N,2,6-tetramethylaniline. This substrate is of particular interest as it incorporates a sterically hindered aniline moiety, a common scaffold in pharmacologically active compounds. The presence of two ortho-methyl groups on the aniline ring presents a synthetic challenge, often requiring carefully optimized reaction conditions to achieve high yields. Overcoming the steric hindrance in the coupling of such substrates is crucial for the synthesis of complex biaryl molecules, which are prevalent in drug candidates and functional materials. The protocols described herein are based on established methodologies for sterically hindered aryl bromides and provide a robust starting point for researchers.
Key Concepts for Coupling Sterically Hindered Substrates
Successfully coupling sterically demanding partners like this compound often requires specific considerations:
-
Bulky, Electron-Rich Ligands: Phosphine ligands with significant steric bulk and strong electron-donating properties are often crucial. These ligands stabilize the palladium(0) species and promote the rate-limiting oxidative addition step.
-
Active Palladium Precatalysts: The use of highly active palladium precatalysts can improve reaction efficiency and yields.
-
Appropriate Base and Solvent Selection: The choice of base and solvent system is critical and often substrate-dependent. A variety of conditions should be screened to find the optimal combination.
Experimental Protocols
The following protocols are generalized starting points for the Suzuki cross-coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for specific substrates.
Protocol 1: General Procedure for Suzuki Cross-Coupling
This protocol is adapted from general procedures for the coupling of sterically hindered bromoanilines.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a more specialized catalyst for hindered substrates) (1-5 mol%)
-
Ligand (if required, e.g., a bulky phosphine)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (1-5 mol%), any additional ligand, and the base (2.0-3.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Data Presentation: Illustrative Suzuki Coupling Reactions
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-2,6-dimethylaniline | Phenylboronic acid | Pd₂(dba)₃ (1.5), SPhos (6) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 95 | N/A |
| 2 | 4-Bromo-2,6-dimethylaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), P(o-tolyl)₃ (4) | K₂CO₃ (2.0) | DMF/H₂O | 100 | 12 | 92 | N/A |
| 3 | 4-Bromo-2,6-dimethylaniline | 2-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 24 | 88 | N/A |
| 4 | 2-Bromo-N,N-dimethylaniline | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 16 | 94 | N/A |
This table is illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.
Mandatory Visualizations
The following diagrams illustrate the general workflow and catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-bromo-N,N,2,6-tetramethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-N,N,2,6-tetramethylaniline is a sterically hindered and electron-rich aryl bromide that serves as a versatile building block in organic synthesis. The presence of the bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the C4 position. The steric hindrance provided by the ortho-methyl groups and the electron-donating nature of the dimethylamino group can influence the reactivity of the C-Br bond, making the selection of an appropriate catalytic system crucial for successful transformations. These reactions are instrumental in the synthesis of complex molecules for applications in drug discovery, materials science, and agrochemicals.
This document provides detailed application notes and protocols for several key palladium-catalyzed reactions involving this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck reaction, Sonogashira coupling, and cyanation. The provided protocols are based on established methodologies for structurally similar aryl bromides and serve as a starting point for reaction optimization.
Synthesis of this compound
The synthesis of this compound can be envisioned through a two-step process starting from 2,6-dimethylaniline. The first step involves the bromination of 2,6-dimethylaniline to selectively install a bromine atom at the para position. The resulting 4-bromo-2,6-dimethylaniline can then undergo N,N-dimethylation to yield the target compound.
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions, such as Suzuki, Heck, and Sonogashira couplings, is depicted below.
Application Notes and Protocols
The following sections provide detailed protocols for various palladium-catalyzed reactions using this compound as the substrate. The quantitative data presented in the tables are illustrative and based on typical yields observed for similar substrates. Optimization of reaction conditions is recommended for specific applications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound.[1]
Illustrative Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF/H₂O | 110 | 24 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (3.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, base, palladium catalyst, and ligand (if applicable).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent and water via syringe.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[2][3]
Illustrative Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 89 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 100 | 18 | 87 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and the solvent.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4]
Illustrative Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | DMA | 120 | 18 | 88 |
| 3 | Cyclohexene | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 110 | 24 | 75 |
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Ligand (if required, e.g., P(o-tol)₃, XPhos)
-
Base (e.g., Et₃N, K₂CO₃, Cs₂CO₃) (2.0 mmol)
-
Anhydrous, polar aprotic solvent (e.g., DMF, DMA, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a sealed tube, add this compound, the palladium catalyst, ligand (if applicable), and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent and the alkene via syringe.
-
Seal the tube and heat the mixture to the specified temperature for the indicated time.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide.[5]
Illustrative Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 90 |
| 2 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NH | Toluene | 80 | 18 | 86 |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) (3) | CuI (5) | Et₃N | DMF | 70 | 24 | 82 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Et₃N, i-Pr₂NH)
-
Anhydrous, degassed solvent (e.g., THF, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Cyanation
Palladium-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles, which are valuable synthetic intermediates. The use of non-toxic cyanide sources like potassium hexacyanoferrate(II) is preferred for safety reasons.[6]
Illustrative Quantitative Data for Cyanation
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₄[Fe(CN)₆] | Pd(OAc)₂ (1) | dppf (2) | K₂CO₃ | DMA | 130 | 12 | 85 |
| 2 | Zn(CN)₂ | Pd₂(dba)₃ (2) | dppf (4) | - | DMF | 100 | 24 | 90 |
| 3 | KCN | Pd(PPh₃)₄ (5) | - | 18-crown-6 | Toluene | 110 | 18 | 78 |
Experimental Protocol: Cyanation using K₄[Fe(CN)₆]
Materials:
-
This compound (1.0 mmol)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.2-0.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., dppf)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., DMA, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a microwave vial or a sealed tube, add this compound, K₄[Fe(CN)₆]·3H₂O, the palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the specified temperature (conventional heating or microwave irradiation) for the indicated time.
-
After cooling to room temperature, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a valuable substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a comprehensive guide for researchers to facilitate the synthesis of diverse and complex molecules. The steric and electronic properties of this substrate necessitate careful selection of the catalyst, ligand, and reaction conditions to achieve optimal results. The provided methodologies for Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and cyanation reactions offer a robust foundation for the application of this versatile building block in various fields of chemical research and development.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-bromo-N,N,2,6-tetramethylaniline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-N,N,2,6-tetramethylaniline (CAS No. 50638-54-5) is a substituted aniline derivative with potential applications as a versatile building block in pharmaceutical synthesis.[1][2][3][4] Its structure, featuring a reactive bromine atom and a sterically hindered N,N-dimethylamino group, makes it a candidate for use in the construction of complex molecular architectures. While specific examples of its incorporation into marketed pharmaceuticals are not widely documented, its utility can be inferred from the well-established reactivity of bromoanilines in modern synthetic chemistry. This document provides an overview of its potential applications and detailed protocols for its use in key synthetic transformations relevant to drug discovery and development.
The bromine atom on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of diverse compound libraries for biological screening. The presence of two ortho-methyl groups and the N,N-dimethylamino group can influence the reactivity and selectivity of these transformations, potentially offering advantages in certain synthetic contexts.
Potential Applications in Pharmaceutical Synthesis
The primary utility of this compound in pharmaceutical synthesis lies in its role as a scaffold for the introduction of molecular diversity. Its potential applications include:
-
Synthesis of Biaryl Scaffolds: As a substrate in Suzuki-Miyaura coupling reactions, it can be used to synthesize biaryl compounds. Biaryl motifs are prevalent in a wide range of biologically active molecules, including kinase inhibitors and GPCR antagonists.
-
Formation of Aryl Amines: Through Buchwald-Hartwig amination, the bromo-substituent can be replaced with a variety of nitrogen-containing functional groups, leading to the synthesis of complex diaryl- or alkyl-aryl amines. These structures are common in central nervous system (CNS) active drugs and other therapeutic agents.
-
Development of Novel Compound Libraries: The unique substitution pattern of this compound can be exploited to generate novel chemical entities with distinct three-dimensional shapes and electronic properties, which may lead to the discovery of new drug candidates with improved potency, selectivity, or pharmacokinetic profiles.
Experimental Protocols
The following are detailed protocols for key reactions involving this compound. These protocols are based on established methodologies for similar bromoaniline derivatives and are intended as a starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Compound
This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 228.13 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21.0 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | 4-methoxyphenylboronic acid |
| Catalyst | Pd(OAc)₂ / PPh₃ |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| ¹H NMR | Consistent with expected structure |
| Mass Spectrometry | [M+H]⁺ calculated and found |
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a Diaryl Amine
This protocol outlines a typical Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.024 mmol, 11.4 mg), and sodium tert-butoxide (1.4 mmol, 134.6 mg).
-
Add this compound (1.0 mmol, 228.13 mg).
-
Remove the Schlenk tube from the glovebox, add the amine (1.2 mmol) and toluene (5 mL) under a counterflow of inert gas.
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | Morpholine |
| Catalyst | Pd₂(dba)₃ / XPhos |
| Yield | 78% |
| Purity (by HPLC) | >97% |
| ¹H NMR | Consistent with expected structure |
| Mass Spectrometry | [M+H]⁺ calculated and found |
Visualizations
References
Applications of 4-bromo-N,N,2,6-tetramethylaniline in Organometallic Chemistry: A Proposed Approach
Disclaimer: Extensive literature searches for direct applications of 4-bromo-N,N,2,6-tetramethylaniline in organometallic chemistry did not yield specific, documented examples of its use as a ligand or catalyst precursor. The following application notes and protocols are based on the compound's chemical structure and propose a logical and scientifically sound application in the synthesis of N-heterocyclic carbene (NHC) ligands, a cornerstone of modern organometallic chemistry. The steric bulk provided by the 2,6-dimethylphenyl group makes it an attractive candidate for creating robust and effective NHC ligands for cross-coupling catalysis.
Application Note 1: Synthesis of a Sterically Hindered N-Heterocyclic Carbene (NHC) Precursor
Introduction: this compound is a versatile building block for the synthesis of sterically demanding ligands for organometallic catalysis. The presence of the two methyl groups ortho to the nitrogen atom, combined with the N,N-dimethylamino group, allows for the construction of bulky N-heterocyclic carbene (NHC) ligands. These ligands are known to stabilize metal centers and promote high catalytic activity and selectivity in a variety of cross-coupling reactions. This note describes the synthesis of an imidazolium salt, a stable precursor to an NHC ligand, starting from this compound.
Reaction Scheme: The synthesis involves a two-step process:
-
Buchwald-Hartwig Amination: Coupling of this compound with imidazole using a palladium catalyst.
-
Quaternization: Reaction of the resulting N-arylimidazole with an alkylating agent to form the desired imidazolium salt.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of an NHC precursor.
Protocol 1: Synthesis of 1-(4-(dimethylamino)-2,6-dimethylphenyl)-3-methyl-1H-imidazol-3-ium iodide
Materials:
-
This compound
-
Imidazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Methyl iodide (CH₃I)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Dichloromethane
-
Diethyl ether
Procedure:
Part A: Synthesis of 1-(4-(dimethylamino)-2,6-dimethylphenyl)-1H-imidazole
-
To a dry Schlenk flask, add this compound (1.0 eq), imidazole (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
Part B: Synthesis of 1-(4-(dimethylamino)-2,6-dimethylphenyl)-3-methyl-1H-imidazol-3-ium iodide
-
Dissolve the purified 1-(4-(dimethylamino)-2,6-dimethylphenyl)-1H-imidazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield the imidazolium salt.
Quantitative Data (Hypothetical):
| Step | Product | Starting Material | Yield (%) | Purity (by NMR) |
| A | 1-(4-(dimethylamino)-2,6-dimethylphenyl)-1H-imidazole | This compound | 78 | >95% |
| B | 1-(4-(dimethylamino)-2,6-dimethylphenyl)-3-methyl-1H-imidazol-3-ium iodide | 1-(4-(dimethylamino)-2,6-dimethylphenyl)-1H-imidazole | 95 | >98% |
Application Note 2: In Situ Generation of a Palladium-NHC Catalyst for Suzuki-Miyaura Cross-Coupling
Introduction: The imidazolium salt synthesized from this compound serves as a stable and air-tolerant precursor for a bulky N-heterocyclic carbene (NHC) ligand. This NHC can be generated in situ by deprotonation with a suitable base and can coordinate to a palladium center to form a highly active catalyst for Suzuki-Miyaura cross-coupling reactions. The steric hindrance provided by the 2,6-dimethylphenyl moiety is expected to promote reductive elimination and prevent catalyst deactivation, leading to high turnover numbers.
Catalytic Cycle Diagram:
Protocol for N,N-dimethylation of Substituted Bromoanilines
Application Note
The N,N-dimethylation of substituted bromoanilines is a crucial transformation in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. The resulting N,N-dimethylamino group can significantly alter the electronic and steric properties of the aniline core, influencing its reactivity and biological activity. This document outlines established protocols for this conversion, providing researchers, scientists, and drug development professionals with a comparative overview of common methodologies.
Several effective methods exist for the N,N-dimethylation of substituted bromoanilines, each with its own advantages and considerations. Traditional approaches include the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde, and alkylation with methylating agents like methyl iodide or dimethyl sulfate in the presence of a base.[1][2][3] More contemporary methods often employ catalytic systems, such as those based on ruthenium nanoparticles, offering high efficiency and selectivity under milder conditions.[4][5][6][7] Reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride also presents a viable and high-yielding pathway.[8]
The choice of method may depend on factors such as the specific substitution pattern of the bromoaniline, desired scale, and available reagents and equipment. This note provides detailed experimental protocols for several key methods and summarizes their performance data for easier comparison.
Data Presentation
| Method | Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Reductive Amination | 4-Bromoaniline | Paraformaldehyde, Sodium Cyanoborohydride, Glacial Acetic Acid | Tetrahydrofuran | 50 | 18 | 90 | [8] |
| Reductive Amination | p-Bromoaniline | Paraformaldehyde, Sodium Cyanoborohydride, Glacial Acetic Acid | Glacial Acetic Acid | 65 | 3 | 99 | [8] |
| Eschweiler-Clarke | Secondary Amine (General) | Formic Acid, 37% aq. Formaldehyde | None | 80 | 18 | 98 | [2] |
| Methylation | 4-Bromoaniline | Methyl Iodide, Base | Not Specified | Not Specified | Not Specified | Trace (without base) | [8] |
| Catalytic Methylation | meta-Halo-substituted Aromatic Amine | Formaldehyde, H₂, 5% Ru/C | Methanol | 70 | 8 | Excellent | [4] |
Experimental Protocols
Protocol 1: Reductive Amination using Paraformaldehyde and Sodium Cyanoborohydride (90% Yield)
This protocol is adapted from a procedure reported for the N,N-dimethylation of 4-bromoaniline.[8]
Materials:
-
4-bromoaniline
-
Paraformaldehyde
-
Sodium cyanoborohydride
-
Glacial acetic acid
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a mixture of 4-bromoaniline (3.0 g), paraformaldehyde (3.9 g), and sodium cyanoborohydride (7.9 g, 130 mmol, 5.4 equivalents) in tetrahydrofuran (100 mL) at 23 °C, add glacial acetic acid (7.3 mL, 130 mmol, 5.4 equivalents) dropwise.
-
Heat the resulting mixture to 50 °C and stir for 18 hours.
-
Cool the reaction mixture to 23 °C.
-
Partition the reaction mixture between saturated aqueous sodium bicarbonate solution (100 mL) and diethyl ether (40 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 40 mL).
-
Wash the combined organic layers sequentially with water (2 x 60 mL) and saturated aqueous sodium chloride solution (3 x 40 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 10% ethyl acetate in hexane to afford N,N-dimethyl-4-bromoaniline.
Protocol 2: Eschweiler-Clarke Reaction
This is a general procedure for the methylation of a primary or secondary amine.[1][2][9]
Materials:
-
Substituted bromoaniline
-
Formic acid (excess)
-
Formaldehyde solution (37% in water, excess)
-
1M Hydrochloric acid
-
Dichloromethane (DCM)
-
Sodium hydroxide solution (to basify to pH 11)
-
Anhydrous sodium sulfate
Procedure:
-
To the substituted bromoaniline (1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).
-
Heat the mixture at 80-100 °C for 18 hours. The reaction is typically performed in an aqueous solution near boiling.[1][9]
-
Cool the reaction mixture to room temperature.
-
Add water and 1M HCl, then extract with dichloromethane.
-
Basify the aqueous phase to pH 11 with a suitable sodium hydroxide solution.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: Catalytic N,N-dimethylation using Ru/C
This protocol is based on a general method for the N,N-dimethylation of various amines using a ruthenium on carbon catalyst.[4][5][6][7]
Materials:
-
Substituted bromoaniline
-
Formaldehyde
-
5% Ruthenium on carbon (Ru/C) catalyst
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
In a suitable pressure reactor, combine the substituted bromoaniline (0.5 mmol), formaldehyde (3 mmol), and 5% Ru/C catalyst (10 mg) in methanol (5 mL).
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to 70 °C and stir for 8 hours.
-
After cooling to room temperature, carefully vent the reactor and filter the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The product yield and conversion can be determined by Gas Chromatography (GC) using an internal standard. Further purification can be performed by column chromatography if needed.
Mandatory Visualization
Caption: General workflow for the N,N-dimethylation of substituted bromoanilines.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 3. synarchive.com [synarchive.com]
- 4. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
Application Notes and Protocols for 4-bromo-N,N,2,6-tetramethylaniline as a Versatile Building Block in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-N,N,2,6-tetramethylaniline is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and materials science. The presence of a bromine atom at the 4-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The steric hindrance imposed by the two methyl groups at the ortho-positions (2 and 6) and the N,N-dimethyl group can influence the reactivity of the molecule, often requiring specialized catalytic systems to achieve high efficiency. This document provides detailed application notes and hypothetical protocols for the use of this compound in key synthetic transformations. The protocols are based on established methodologies for sterically hindered aryl bromides.
Key Applications
The strategic placement of the bromo- and amino- functionalities on a sterically congested scaffold makes this compound an attractive precursor for:
-
Pharmaceutical Intermediates: The related compound, 4-bromo-2,6-dimethylaniline, is a known intermediate in the synthesis of the HIV drug Rilpivirine.[1] This suggests that this compound could serve as a valuable building block for novel therapeutic agents.
-
Novel Ligands: The aniline nitrogen can be incorporated into ligand scaffolds for catalysis or coordination chemistry.
-
Organic Electronic Materials: Arylamine derivatives are often used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Hypothetical Experimental Protocols
Note: The following protocols are hypothetical and are based on established procedures for sterically hindered aryl bromides. Optimization of reaction conditions may be necessary for specific substrates.
Suzuki-Miyaura Coupling: Synthesis of Arylated Tetramethylanilines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound. For sterically hindered substrates like this compound, the choice of a suitable palladium catalyst and ligand is crucial to overcome the steric hindrance and achieve high yields.
References
Application Notes and Protocols for the Bromination of N,N,2,6-tetramethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bromination of aromatic amines is a cornerstone of organic synthesis, providing essential intermediates for the development of pharmaceuticals, agrochemicals, and functional materials. N,N,2,6-tetramethylaniline is an electron-rich aromatic compound where the amino group strongly activates the ring towards electrophilic substitution. The methyl groups at positions 2 and 6 provide steric hindrance, directing substitution to the para position (position 4). This application note provides a detailed protocol for the regioselective synthesis of 4-bromo-N,N,2,6-tetramethylaniline. The procedure is adapted from established methods for the bromination of structurally similar anilines, such as 2,6-dimethylaniline.[1] The primary challenge in brominating highly activated anilines is preventing polybromination and other side reactions.[2][3][4] The protocol described herein aims to provide a reliable method for obtaining the desired monobrominated product in good yield.
Reaction Scheme & Logic
The experimental workflow for the bromination of N,N,2,6-tetramethylaniline is an electrophilic aromatic substitution. The N,N-dimethylamino group is a potent activating group, and the two methyl groups at the ortho positions sterically direct the incoming electrophile (bromine) to the para position.
Caption: Workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound. The expected yield is based on analogous reactions reported in the literature for the bromination of 2,6-dimethylaniline, which is reported to be in the range of 80-85%.[1]
| Parameter | Value | Reference |
| Reactant | N,N,2,6-tetramethylaniline | |
| Molecular Formula | C₁₀H₁₅N | |
| Molecular Weight | 149.24 g/mol | |
| Brominating Agent | Bromine (Br₂) | |
| Molecular Weight | 159.81 g/mol | |
| Product | This compound | [5] |
| CAS Number | 50638-54-5 | [5] |
| Molecular Formula | C₁₀H₁₄BrN | [5] |
| Molecular Weight | 228.13 g/mol | [5] |
| Reaction Conditions | ||
| Solvent | Glacial Acetic Acid | Analogous to[1] |
| Temperature | 0°C to Room Temperature | Analogous to[6] |
| Expected Outcome | ||
| Theoretical Yield | Calculated based on starting material | |
| Expected Actual Yield | ~80-85% | Based on analogous reaction of 2,6-dimethylaniline[1] |
| Purity (after purification) | >98% | [5] |
Experimental Protocol
This protocol details the procedure for the selective bromination of N,N,2,6-tetramethylaniline at the para-position.
Materials and Reagents:
-
N,N,2,6-tetramethylaniline
-
Bromine
-
Glacial Acetic Acid
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
-
Round-bottom flask
-
Stirring bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve N,N,2,6-tetramethylaniline (1.0 eq.) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5°C.
-
In a separate dropping funnel, prepare a solution of bromine (1.05 eq.) in a small amount of glacial acetic acid.
-
-
Bromination:
-
While stirring vigorously, add the bromine solution dropwise to the cooled aniline solution over 30-60 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for another 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a substantial amount of ice-water.
-
Slowly neutralize the mixture by adding a cold aqueous solution of sodium hydroxide until the pH is approximately 8-9. This should be done in an ice bath to control the temperature.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers.
-
Wash the combined organic extracts with saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent (anhydrous sodium sulfate).
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system such as a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid or oil.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
References
- 1. prepchem.com [prepchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. homework.study.com [homework.study.com]
- 4. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. Page loading... [wap.guidechem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-bromo-N,N,2,6-tetramethylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 4-bromo-N,N,2,6-tetramethylaniline, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis involves a two-step process: the selective bromination of 2,6-dimethylaniline followed by N,N-dimethylation.
Reaction Pathway
The overall synthetic scheme is as follows:
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Bromination | 2,6-Dimethylaniline | Bromine | Glacial Acetic Acid | 0 - Room Temp | 2 | 80-85 | >95 |
| 2 | N,N-Dimethylation | 4-Bromo-2,6-dimethylaniline | Dimethyl Carbonate | None (neat) | 150 | 1-4 | ~85 | >98 |
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2,6-dimethylaniline
This protocol is adapted from the bromination of 2,6-dimethylaniline in glacial acetic acid.[1]
Materials:
-
2,6-Dimethylaniline
-
Bromine
-
Glacial Acetic Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Sodium Sulfite (aqueous solution)
-
Ethyl Acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate
Equipment:
-
Large three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Ice bath
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask, dissolve 2,6-dimethylaniline in glacial acetic acid.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 5 °C. The rate of addition is crucial to control the formation of by-products.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing ice water.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
If the color of bromine persists, add a small amount of aqueous sodium sulfite solution to quench any unreacted bromine.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel and wash with cold water.
-
For further purification, dissolve the crude product in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the purified 4-bromo-2,6-dimethylaniline.
Step 2: Synthesis of this compound
This protocol is based on the N,N-dimethylation of anilines using dimethyl carbonate.[2]
Materials:
-
4-Bromo-2,6-dimethylaniline
-
Dimethyl Carbonate
-
0.72 KNaX-BS zeolite catalyst (or other suitable methylation catalyst)
-
Alumina (for filtration)
-
Ethanol (for crystallization)
Equipment:
-
High-pressure stainless steel reactor
-
Heating mantle with temperature controller
-
Filtration apparatus
-
Distillation apparatus or rotary evaporator
Procedure:
-
Charge the high-pressure stainless steel reactor with 4-bromo-2,6-dimethylaniline, dimethyl carbonate (in molar excess), and the zeolite catalyst (5-10 wt% of the aniline).
-
Seal the reactor and heat the mixture to 150 °C.
-
Maintain the reaction at this temperature for 1-4 hours, with stirring. The reaction progress can be monitored by sampling and analysis (e.g., GC-MS).
-
After the reaction is complete, cool the reactor to room temperature.
-
Open the reactor and filter the reaction mixture through a bed of alumina to remove the catalyst.
-
Remove the excess dimethyl carbonate by distillation or using a rotary evaporator.
-
The resulting crude product can be purified by distillation under reduced pressure or by crystallization from ethanol to yield pure this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the two-step synthesis.
Safety Precautions
-
Bromine is highly corrosive, toxic, and causes severe burns. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.
-
Glacial Acetic Acid is corrosive. Avoid contact with skin and eyes.
-
Dimethyl Carbonate is flammable. Keep away from ignition sources.
-
The N,N-dimethylation step is performed at high temperature and pressure. Ensure the reactor is properly rated and maintained. Use a blast shield.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, throughout the entire process.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-bromo-N,N,2,6-tetramethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-bromo-N,N,2,6-tetramethylaniline synthesis.
Troubleshooting Guide
Low yields and product impurities are common challenges in organic synthesis. This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 4-bromo-2,6-dimethylaniline (Intermediate) | Incomplete reaction. | Ensure the reaction is monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material, 2,6-dimethylaniline. The bromination time may need to be extended.[1] |
| Formation of side products. | The rate of bromine addition is crucial. Adding bromine too quickly can lead to the formation of by-products.[1] A slow, dropwise addition of a diluted bromine solution is recommended.[1] Maintaining the reaction temperature at 0°C is also key to suppressing side reactions.[1] | |
| Loss of product during workup. | The intermediate, 4-bromo-2,6-dimethylaniline, can be lost during extraction if the pH is not carefully controlled. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent. | |
| Low Yield of this compound (Final Product) | Incomplete N,N-dimethylation. | The choice of methylating agent and reaction conditions are critical. If using methyl iodide, ensure a suitable base is present to neutralize the HI formed during the reaction.[2] When using paraformaldehyde and a reducing agent like sodium cyanoborohydride, ensure the reagents are fresh and the reaction is run for a sufficient time at the appropriate temperature.[2] |
| Formation of monomethylated or quaternary ammonium salt by-products. | Adjust the stoichiometry of the methylating agent. An excess may lead to the formation of the quaternary salt, while an insufficient amount will result in incomplete methylation. Monitor the reaction by TLC to achieve the desired conversion. | |
| Product is Impure (Contains starting material or by-products) | Inefficient purification. | For the intermediate, recrystallization from petroleum ether at low temperatures for an extended period can yield high-purity crystals.[1] For the final product, flash column chromatography on silica gel is an effective purification method.[2] |
| Presence of isomeric impurities. | The formation of 3-bromo-2,6-dimethylaniline can occur in highly acidic conditions.[2] Controlling the acidity during the bromination step is important for regioselectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the yield of 4-bromo-2,6-dimethylaniline?
A1: The most critical step is the controlled addition of bromine during the electrophilic aromatic substitution.[1] To suppress the formation of by-products, it is essential to add the bromine solution slowly and maintain a low reaction temperature (0°C).[1] Using a diluted solution of bromine can also help in controlling the reaction rate.[1]
Q2: How can I avoid the formation of polybrominated by-products?
A2: Polybromination can be minimized by using a precise stoichiometry of bromine and by the slow addition of the brominating agent. The strong activating effect of the amino group makes the aromatic ring susceptible to further bromination. Temporarily passivating the amino group by converting it to its ammonium salt with an acid like hydrochloric acid can improve the selectivity for monobromination at the para position.[1]
Q3: What are the best methods for the N,N-dimethylation of 4-bromo-2,6-dimethylaniline?
A3: Two common and effective methods are:
-
Reductive Amination: Using paraformaldehyde and a reducing agent such as sodium cyanoborohydride in a suitable solvent like tetrahydrofuran or glacial acetic acid.[2] This method often provides high yields.[2]
-
Alkylation with Methyl Halide: Using methyl iodide in the presence of a base to neutralize the hydroiodic acid formed. The choice of base and solvent is important for the reaction's success.[2]
Q4: My final product is an oil, but it is expected to be a solid. What should I do?
A4: If the product is an oil, it is likely impure. Purification by flash column chromatography is recommended to isolate the pure this compound.[2] After purification, the product should solidify upon standing or cooling.
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. This allows you to determine the optimal reaction time and prevent the formation of by-products from over-reaction.
Experimental Protocols
Synthesis of 4-bromo-2,6-dimethylaniline (Intermediate)
This protocol is adapted from the synthesis of 4-bromo-2,6-dimethylaniline.[1]
Materials:
-
2,6-dimethylaniline
-
Concentrated Hydrochloric Acid
-
Liquid Bromine
-
Saturated Sodium Carbonate solution
-
Petroleum Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 2,6-dimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of liquid bromine (1.2 eq) dropwise over 2 hours, maintaining the temperature at 0°C.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the solid precipitate.
-
Neutralize the filtrate by the slow addition of a saturated sodium carbonate solution until the pH is greater than 12.
-
Extract the product with petroleum ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
For further purification, recrystallize the crude product from petroleum ether at a low temperature (-10°C) overnight.[1]
Synthesis of this compound (Final Product)
This protocol is based on the N,N-dimethylation of 4-bromoaniline.[2]
Materials:
-
4-bromo-2,6-dimethylaniline
-
Paraformaldehyde
-
Sodium cyanoborohydride
-
Glacial Acetic Acid
-
Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate solution
-
Diethyl ether
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 4-bromo-2,6-dimethylaniline (1.0 eq) and paraformaldehyde (3.0 eq) in THF, add glacial acetic acid (5.0 eq) dropwise at room temperature.
-
Add sodium cyanoborohydride (5.0 eq) portion-wise.
-
Heat the mixture to 50°C and stir for 18 hours.
-
Cool the reaction mixture to room temperature and partition it between a saturated aqueous sodium bicarbonate solution and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis.
Caption: Key parameters influencing yield and purity.
References
Technical Support Center: Purification of Crude 4-Bromo-N,N,2,6-tetramethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-bromo-N,N,2,6-tetramethylaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low or No Yield After Purification
-
Question: I am experiencing a very low yield of my target compound after purification. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors throughout the experimental process. Incomplete reactions, product degradation, or inefficient isolation are common culprits.[1][2] To enhance your yield, consider the following:
-
Reaction Completion: Ensure the initial synthesis reaction has gone to completion by using techniques like Thin Layer Chromatography (TLC) to monitor the consumption of starting materials.
-
Workup Procedure: Significant product loss can occur during the workup phase. Aniline derivatives can sometimes be water-soluble, especially in acidic conditions, leading to loss in aqueous washes.[3] Ensure proper pH control during extractions.
-
Purification Technique: While purification is necessary, each step can lead to some product loss. Optimize your chosen method (recrystallization or chromatography) to minimize this. For instance, in recrystallization, using the minimum amount of hot solvent is crucial to maximize crystal recovery upon cooling.[2]
-
Issue 2: The Purified Product is Colored (Yellow, Brown, or Red)
-
Question: My final product has a distinct color instead of being a pure white or off-white solid. What causes this discoloration and how can I remove it?
-
Answer: The coloration of aniline derivatives is often due to the presence of oxidized impurities.[1][4] Aniline compounds can be sensitive to air and light, leading to the formation of colored, high-molecular-weight byproducts.[4] To decolorize your product:
-
Charcoal Treatment: Activated charcoal can be effective in removing colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat gently, and then filter the hot solution through celite to remove the charcoal before proceeding with crystallization.
-
Silica Gel Plug: For minor color impurities, you can pass a solution of your compound through a short plug of silica gel, eluting with a non-polar solvent.[4]
-
Proper Storage: To prevent future degradation, store the purified compound under an inert atmosphere (like nitrogen or argon) and protect it from light.
-
Issue 3: Poor Separation During Column Chromatography
-
Question: I'm having trouble separating my product from impurities using column chromatography. The peaks are tailing or co-eluting. What can I do?
-
Answer: Poor separation in column chromatography, especially with aniline derivatives, is a common problem.
-
Peak Tailing: The basic nature of the amine group in your compound can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing peak tailing and sometimes irreversible adsorption.[4] To counteract this, add a small amount of a basic modifier, like triethylamine (TEA) (typically 0.5-2%), to your mobile phase.[4] The TEA will neutralize the acidic sites on the silica, allowing for a more symmetrical elution of your compound.[4]
-
Co-elution of Impurities: If your product is co-eluting with impurities, the polarity of your mobile phase may not be optimal.[4] Use TLC to test various solvent systems to find one that gives a good separation between your product (aim for an Rf value of 0.2-0.3) and the impurities.[4] A less polar solvent system will increase the retention time on the column and may improve separation.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis (such as isomers or products of over-bromination), and degradation products.[2][5] Like many anilines, the compound can be susceptible to air oxidation, leading to colored impurities.[4]
Q2: Which purification method is better: recrystallization or column chromatography?
A2: The choice depends on the nature and quantity of the impurities.
-
Recrystallization is effective if the impurities have significantly different solubilities from the product in a chosen solvent system. It is often a simpler and more scalable method for removing minor impurities.
-
Column chromatography is more powerful for separating mixtures with multiple components or impurities with similar polarities to the product.[1] It is often necessary when a very high degree of purity is required.[1]
Q3: What are good solvent systems for the recrystallization of this compound?
A3: While specific data for this exact compound is limited, for similar halogenated anilines, common solvent systems for recrystallization include ethanol, methanol, or a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or petroleum ether).[6][7] The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Q4: How should I store the purified this compound?
A4: To maintain its purity and prevent degradation, the compound should be stored in a cool, dry, and well-ventilated area, away from light and oxidizing agents.[8][9] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q5: Is this compound soluble in common organic solvents?
A5: Based on its structure and the properties of similar halogenated anilines, it is expected to be soluble in a range of common organic solvents such as ethyl acetate, dichloromethane, acetone, and methanol, and sparingly soluble in non-polar solvents like hexanes.[6][9] It is expected to be insoluble in water.[6][10]
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Determine an appropriate solvent or solvent system by testing the solubility of small amounts of the crude product in various solvents. A good solvent will dissolve the crude material when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Analyze the crude mixture using TLC with various solvent systems (e.g., different ratios of hexanes and ethyl acetate) to determine the optimal mobile phase for separation. Add 0.5-2% triethylamine to the solvent system to prevent peak tailing.[4]
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase and carefully pack it into a chromatography column, ensuring no air bubbles are trapped.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the column.[4]
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the elution of the product by TLC.
-
Fraction Pooling: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₄BrN | [11][12][13][14] |
| Molecular Weight | 228.13 g/mol | [11][12][13][14] |
| Appearance | Solid | [9] |
| Purity (Typical) | 97-98% | [12][13] |
| Storage Temperature | Room temperature | [13] |
| Solubility Profile | Expected to be soluble in polar aprotic and protic organic solvents. | [6][9] |
| Chromatography Eluent | Hexanes/Ethyl Acetate with 0.5-2% Triethylamine (TEA) | Based on general procedures for anilines.[4] |
Visualizations
Caption: Experimental workflows for purification.
Caption: Decision tree for troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. 4-Bromo-N,N-dimethylaniline | 586-77-6 [chemicalbook.com]
- 9. 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price [sonalplasrubind.com]
- 10. reddit.com [reddit.com]
- 11. This compound | C10H14BrN | CID 142731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound, 98% | Fisher Scientific [fishersci.ca]
- 13. vibrantpharma.com [vibrantpharma.com]
- 14. N,N,2,6-Tetramethylaniline,4-bromo- [webbook.nist.gov]
Technical Support Center: Aniline Bromination Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of dibromo impurities from aniline bromination reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my aniline bromination producing a high percentage of dibromo and tribromo impurities?
Aniline is highly susceptible to over-bromination due to the strong activating nature of the amino (-NH2) group, which makes the aromatic ring extremely electron-rich.[1][2] Direct reaction with bromine water often leads to the formation of 2,4,6-tribromoaniline as the major product.[1][3] To control the reaction and favor monobromination, several strategies can be employed:
-
Protecting Group Strategy: The most common method is to temporarily protect the amino group via acetylation to form acetanilide. This reduces the activating effect of the NH2 group, allowing for selective para-bromination. The protecting group is then removed by acid or base hydrolysis to yield p-bromoaniline.[1][4][5]
-
Solvent and Temperature Control: Using a non-polar solvent like carbon disulfide (CS2) and conducting the reaction at low temperatures can reduce the availability of the bromine electrophile, thus favoring monobromination.[3][5]
-
Alternative Brominating Agents: Using milder brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can provide higher selectivity for monobromination.[4][6] Copper(II) bromide (CuBr2) in an ionic liquid has also been shown to achieve high para-selectivity.[7]
Q2: What is the most effective method for removing dibromoaniline impurities from my desired monobromoaniline product?
The choice of purification method depends on the scale of the reaction and the specific isomers present. The most common and effective methods are:
-
Recrystallization/Fractional Crystallization: This is often the first and most straightforward approach. It relies on the differences in solubility between the desired monobromoaniline and the dibromo impurities in a given solvent.[8][9] Diluted ethanol is a commonly cited solvent for the recrystallization of 4-bromoaniline.[10][11]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography offers a more powerful solution. Different isomers of bromoaniline can be effectively separated using techniques like cation-exchange chromatography or on specialized stationary phases.[12][13]
-
Vacuum Distillation: For some isomers, particularly o-bromoaniline which has a lower melting point, fractional distillation under vacuum can be a highly effective purification method to remove less volatile impurities and colored oxidation products.[14]
Q3: Can I use a non-chromatographic method to purify my product?
Yes. Fractional crystallization is a powerful non-chromatographic technique that separates compounds based on differences in their solubility and crystallization temperature.[8][9] By carefully controlling the temperature of a saturated solution, the least soluble component (often the more symmetrical p-bromoaniline or the less polar dibromoaniline) can be selectively crystallized out, leaving other isomers or impurities in the mother liquor.
Troubleshooting Guides
Issue 1: Recrystallization is not removing the dibromo impurity effectively.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | The solubility difference between your desired product and the impurity may be too small in the current solvent. |
| Solution: Perform small-scale solubility tests with a range of solvents (e.g., ethanol/water mixtures, hexane/ethyl acetate, toluene). The ideal solvent is one in which the desired product is sparingly soluble at low temperatures but highly soluble at high temperatures, while the impurity remains soluble at low temperatures. | |
| Supersaturation/Rapid Cooling | Cooling the solution too quickly can cause the impurity to co-precipitate with the product. |
| Solution: Allow the heated, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Slow cooling encourages the growth of purer crystals. | |
| Insufficient Solvent | Using too little solvent may result in the impurity crashing out along with the product upon cooling. |
| Solution: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. This maximizes the recovery of the pure compound upon cooling. |
Issue 2: Poor separation of bromoaniline isomers during column chromatography.
| Possible Cause | Troubleshooting Step |
| Incorrect Mobile Phase Polarity | The eluent may be too polar, causing all compounds to elute quickly with little separation, or not polar enough, resulting in very slow elution. |
| Solution: Optimize the mobile phase by running TLC plates with different solvent systems (e.g., varying ratios of hexane and ethyl acetate). Aim for Rf values between 0.2 and 0.5 for the compounds of interest to ensure good separation on the column. | |
| Column Overloading | Applying too much crude material to the column prevents proper separation. |
| Solution: Use an appropriate amount of silica gel relative to the mass of the crude product (a general rule is a 50:1 to 100:1 mass ratio of silica to sample). Ensure the sample is loaded onto the column in a minimal volume of solvent as a concentrated band. | |
| Stationary Phase Inadequacy | Standard silica gel may not be sufficient for separating isomers with very similar polarities. |
| Solution: Consider specialized chromatography techniques. Cation-exchange chromatography has been shown to separate bromoaniline isomers effectively.[12][15] Alternatively, novel stationary phases, such as those based on pillar[13]arenes, have demonstrated excellent resolving capabilities for these isomers.[13] |
Experimental Protocols
Protocol 1: Purification of 4-Bromoaniline via Recrystallization
This protocol is based on a standard procedure for recrystallizing 4-bromoaniline to remove impurities such as 2,4-dibromoaniline.
Objective: To purify crude 4-bromoaniline by removing more soluble or less soluble impurities.
Methodology:
-
Dissolution: Place the crude bromoaniline product in an Erlenmeyer flask. Add a minimal amount of a suitable solvent mixture, such as 70% ethanol in water.[16] Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum desiccator or a low-temperature vacuum oven.
-
Analysis: Determine the melting point and purity (via HPLC, GC, or NMR) of the recrystallized product. Pure 4-bromoaniline has a melting point between 60-64 °C.[17]
Quantitative Data Summary
The effectiveness of purification can be assessed by comparing pre- and post-purification data.
| Parameter | Crude Product (Typical) | After Recrystallization (Target) |
| Purity (by HPLC/GC) | 80-90% | >98% |
| Melting Point | Broad range (e.g., 56-62 °C)[10] | Sharp range (e.g., 62-64 °C) |
| Appearance | Off-white to brownish solid | White to colorless crystals[11] |
| Recovery Yield | N/A | 60-85% (Typical) |
Visual Guides
Workflow for Bromination and Purification
Caption: General workflow for aniline bromination and subsequent purification.
Troubleshooting Decision Tree for Purification
Caption: Decision tree for selecting and troubleshooting purification methods.
References
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. prepchem.com [prepchem.com]
- 11. Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pcbiochemres.com [pcbiochemres.com]
- 15. ERIC - EJ023077 - Separation of Bromoaniline Isomers by Cation-exchange Chromatography, J Chem Educ, 1970 [eric.ed.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. 4-Bromoaniline - Wikipedia [en.wikipedia.org]
Technical Support Center: Selective Bromination of Tetramethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the selective bromination of N,N,N',N'-tetramethyl-p-phenylenediamine.
Important Note on Regioselectivity: The structure of N,N,N',N'-tetramethyl-p-phenylenediamine has methyl groups occupying the para-positions relative to the dimethylamino groups. Therefore, direct para-bromination is not possible. This guide will focus on the primary challenge for this substrate: achieving selective ortho-monobromination and controlling the degree of bromination.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of polybrominated products instead of the desired monobrominated compound. What is causing this?
A1: N,N,N',N'-tetramethyl-p-phenylenediamine is a highly activated aromatic compound due to the presence of two strong electron-donating dimethylamino groups. This high reactivity makes the aromatic ring very susceptible to polysubstitution.[1] Using a highly reactive brominating agent like molecular bromine (Br₂) can lead to the rapid formation of di-, tri-, and even tetra-brominated products.
Q2: How can I improve the selectivity for monobromination?
A2: To favor monobromination, you should use a milder and more sterically hindered brominating agent. N-Bromosuccinimide (NBS) is a common choice for the controlled bromination of activated aromatic systems like anilines and phenols.[1][2] Another highly effective reagent for the regioselective monobromination of aromatic amines is 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one (TBCO), which can provide high yields of the desired product.[3][4][5][6][7] Controlling the stoichiometry of the brominating agent (using 1 equivalent or slightly less) and maintaining a low reaction temperature are also crucial.
Q3: I am observing the formation of undesired side products, and my yield is low. What are the possible reasons?
A3: Low yields can result from several factors:
-
Oxidation: Aromatic amines are susceptible to oxidation, which can be a significant side reaction.[1]
-
Substrate Purity: Impurities in the starting material can lead to unexpected side reactions.
-
Reaction Conditions: Running the reaction at too high a temperature can promote side reactions and decrease selectivity.
-
Workup Procedure: The product may be lost or decompose during extraction and purification steps. A careful workup, including quenching excess brominating agent and using appropriate extraction solvents, is important.
Q4: What are the recommended reaction conditions (solvent, temperature) for this bromination?
A4: For activated anilines, polar aprotic solvents are often used. Dichloromethane (DCM) or chloroform are suitable solvents for reactions involving TBCO.[3] Acetonitrile is also a viable option.[8] When using NBS, solvents like acetone or acetonitrile can be effective.[8][9] It is generally recommended to start the reaction at a low temperature (e.g., 0 °C or -78 °C) and then allow it to slowly warm to room temperature to control the initial exothermic reaction and improve selectivity.
Q5: Is it necessary to protect the amino groups before bromination?
A5: For primary and secondary anilines, protecting the amino group as an acetamide is a common strategy to reduce its activating effect and control selectivity.[10] However, for tertiary amines like N,N,N',N'-tetramethyl-p-phenylenediamine, this is not a viable option. The control of reactivity must be achieved by carefully selecting the brominating agent and optimizing reaction conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to No Reaction | 1. Insufficiently reactive brominating agent.2. Reaction temperature is too low.3. Deactivated starting material (e.g., protonated amine). | 1. Switch to a more reactive brominating system if using a very mild one.2. Allow the reaction to warm to room temperature or slightly heat if using a less activated system.3. Ensure the reaction is not run under strongly acidic conditions that would protonate the dimethylamino groups. |
| Poor Selectivity (Ortho vs. Other Positions) | 1. While ortho is strongly favored, high temperatures might lead to minor isomers. | 1. Maintain low reaction temperatures to favor the kinetically controlled product.2. Use a sterically bulky brominating agent to enhance selectivity for the less hindered positions, although in this symmetric molecule, all ortho positions are equivalent. |
| Formation of Polybrominated Products | 1. Highly activating nature of the substrate.2. Over-addition of the brominating agent.3. Reaction run for too long or at too high a temperature. | 1. Use a milder brominating agent like NBS or TBCO.[2][3]2. Use precisely one equivalent of the brominating agent, added slowly to the reaction mixture.3. Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed. |
| Product Degradation/ Darkening of Reaction Mixture | 1. Oxidation of the aniline substrate.2. Reaction temperature too high. | 1. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).2. Maintain a low reaction temperature.3. Use a milder brominating agent. |
Experimental Protocols
Protocol 1: Monobromination using N-Bromosuccinimide (NBS) (Adapted from similar substrates)
This protocol is adapted from procedures for the bromination of N,N-dimethylaniline and other activated aryls.[9]
Materials:
-
N,N,N',N'-tetramethyl-p-phenylenediamine
-
N-Bromosuccinimide (NBS)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve N,N,N',N'-tetramethyl-p-phenylenediamine (1.0 equiv.) in anhydrous acetone.
-
Cool the flask in an ice bath to 0 °C with stirring.
-
To the cooled solution, add NBS (1.0 equiv.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue to stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Monobromination using 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one (TBCO)
This protocol is based on a general method for the highly selective para-bromination of aromatic amines, adapted here for ortho-bromination due to the substrate's structure.[3]
Materials:
-
N,N,N',N'-tetramethyl-p-phenylenediamine
-
2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one (TBCO)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve N,N,N',N'-tetramethyl-p-phenylenediamine (1.0 equiv.) in anhydrous DCM in a round-bottom flask.
-
With vigorous stirring at room temperature, add a solution of TBCO (1.0 equiv.) in DCM dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is often complete within a few hours.
-
Upon completion, filter the reaction mixture to remove the 2,4,6-tribromophenol byproduct.
-
Wash the filtrate with an aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The resulting crude product can be further purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow
Caption: Recommended experimental workflow for selective ortho-monobromination.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common bromination issues.
References
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. EP1575891B1 - Process for preparing 2,4,4,6-tetrabromo-2,5-cyclohexadienone - Google Patents [patents.google.com]
- 5. US6838582B2 - Process for preparing 2,4,4,6-tetrabromo-2,5-cycloyhexadienone - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. Selective bromination of polyenes by 2,4,4,6-tetrabromocyclohexa-2,5-dienone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Methylation Conditions for Hindered Anilines
Welcome to the technical support center for the methylation of sterically hindered anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is the methylation of hindered anilines so challenging?
The primary challenge in methylating hindered anilines, such as 2,6-disubstituted anilines, is the steric bulk around the nitrogen atom. This steric hindrance impedes the approach of the methylating agent, slowing down the reaction rate significantly compared to unhindered anilines.[1][2] The presence of two ortho-substituents can drastically decrease the reaction rate.[1]
Q2: What are the most common problems encountered when methylating hindered anilines?
The most frequent issues include:
-
Low to no conversion: The steric hindrance is too great for the chosen reagents and conditions.
-
Low yield: The reaction is slow and does not proceed to completion.[3][4]
-
Over-methylation: Formation of the N,N-dimethylated product instead of the desired N-monomethylated aniline. This is a common issue with highly reactive methylating agents.[4]
-
Side reactions: Depending on the method, side reactions such as N-formylation (with formic acid) or the formation of carbamates (with dimethyl carbonate) can occur.[5][6]
Q3: What are the main strategies for methylating hindered anilines?
Several methods have been developed to address the challenges of methylating hindered anilines:
-
Reductive Amination: This involves the reaction of the aniline with formaldehyde to form an imine or iminium ion intermediate, which is then reduced. This is a common and effective method.[7]
-
Use of Dimethyl Carbonate (DMC): DMC is a green and effective methylating agent. It often involves an in situ protection-deprotection pathway via a carbamate intermediate to achieve selective monomethylation.[5][8][9][10]
-
Chan-Lam Coupling: This method uses methylboronic acid in a copper-promoted cross-coupling reaction.[11]
-
Catalytic Methods: Various transition metal catalysts, such as those based on ruthenium, iridium, or rhenium, can facilitate the methylation using methanol as the C1 source.[12][13][14]
Troubleshooting Guides
Issue 1: Low or No Yield
Symptom: After running the reaction and workup, you observe very little or none of the desired methylated product by TLC, GC, or NMR.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Reactivity | Increase the reaction temperature and/or time.[3] For instance, when using DMC, increasing the temperature from 90°C to 250°C can significantly improve yield.[5] |
| Steric Hindrance | Switch to a less sterically demanding methylating agent or a more reactive catalytic system. For very hindered anilines, a stepwise procedure might be necessary. |
| Inappropriate Reagents | For reductive amination, ensure the pH is mildly acidic (pH 4-6) to favor iminium ion formation.[3] Use a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) that selectively reduces the iminium ion.[3][7] |
| Catalyst Inactivity | If using a catalyst, ensure it is active and not poisoned. Consider using a higher catalyst loading or a different catalyst system. |
Issue 2: Over-methylation (Formation of N,N-dimethylaniline)
Symptom: The primary product observed is the di-methylated aniline, with little to no mono-methylated product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Highly Reactive Methylating Agent | Avoid using highly reactive reagents like methyl iodide or dimethyl sulfate.[4] Opt for methods known for selective mono-methylation, such as those using DMC or specific catalytic systems. |
| Reaction Conditions | Optimize the stoichiometry. For Chan-Lam coupling, an incubation period of the aniline with the copper reagent before adding methylboronic acid is crucial to minimize dimethylation.[11] In some cases, a shorter reaction time can favor the mono-methylated product. |
| Stepwise Procedure | For reductive amination where dialkylation is a problem, a stepwise procedure involving pre-formation of the imine followed by reduction can be effective.[15] |
Data Presentation
Table 1: Comparison of Methylation Methods for Hindered Anilines
| Aniline Substrate | Method | Methylating Agent | Catalyst/Reagent | Temp. (°C) | Time (h) | Yield (%) of N-monomethylaniline | Reference |
| 2-Methylaniline | Reductive Amination | Methanol | Ruthenium Complex | 60 | 24 | 78 | [12] |
| 2,6-Dimethylaniline | DMC Methylation | Dimethyl Carbonate | KY Zeolite | 150 | 6 | 93 (conversion) | [8] |
| 2,5-Dimethylaniline | DMC in Flow | Dimethyl Carbonate | DBU | 250 | 0.2 | No reaction | [5] |
| 4-Nitroaniline | DMC Methylation | Dimethyl Carbonate | KY Zeolite | 130 | 6 | 92 (conversion) | [8] |
| 2-Iodoaniline | Chan-Lam Coupling | Methylboronic Acid | Cu(OAc)₂ / Pyridine | 100 | 16 | 85 | [11] |
Experimental Protocols
Protocol 1: Selective N-monomethylation using Dimethyl Carbonate (DMC) and Zeolite Catalyst (Batch Conditions)
This protocol is adapted for the selective methylation of hindered anilines.
Materials:
-
Hindered aniline (e.g., 2,6-dimethylaniline)
-
Dimethyl carbonate (DMC)
-
KY Zeolite catalyst
-
Autoclave reactor
Procedure:
-
To an autoclave, add the hindered aniline, DMC (in excess, can also be used as solvent), and the KY Zeolite catalyst. A typical ratio is a zeolite/aniline weight quotient of 0.28–4.0.[8]
-
Seal the autoclave and heat the reaction mixture to 120-150 °C with stirring.[8]
-
Maintain the temperature for the desired reaction time (e.g., 6 hours). Monitor the reaction progress by taking aliquots and analyzing by GC or TLC.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Filter the reaction mixture to remove the zeolite catalyst.
-
Evaporate the excess DMC under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the pure N-monomethylated aniline.
Protocol 2: Reductive Amination of a Hindered Aniline
This protocol provides a general procedure for the reductive amination of a hindered aniline with formaldehyde.
Materials:
-
Hindered aniline
-
Formaldehyde (37% aqueous solution)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Acetic acid (optional, as catalyst)
Procedure:
-
Dissolve the hindered aniline in the chosen solvent (DCM or MeOH) in a round-bottom flask.
-
Add formaldehyde (typically 1.1-1.2 equivalents).
-
If needed, add a catalytic amount of acetic acid to adjust the pH to 4-6.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. You can monitor this step by NMR if necessary.[16]
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting aniline is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for addressing over-methylation.
Caption: Simplified pathway for reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. html.rhhz.net [html.rhhz.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. iris.unive.it [iris.unive.it]
- 9. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2 [organic-chemistry.org]
- 12. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 13. daneshyari.com [daneshyari.com]
- 14. researchgate.net [researchgate.net]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. reddit.com [reddit.com]
Technical Support Center: Synthesis of 4-bromo-N,N,2,6-tetramethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-N,N,2,6-tetramethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The primary side products in the bromination of N,N,2,6-tetramethylaniline are typically related to over-bromination and, to a lesser extent, impurities from starting materials or side reactions under harsh conditions. Key potential side products include:
-
Dibrominated products: Formation of 2,4-dibromo-N,N,6-trimethylaniline or other dibrominated species can occur if the reaction conditions are not carefully controlled. The strong activating effect of the dimethylamino group makes the aromatic ring highly susceptible to further electrophilic substitution.
-
Oxidation products: Anilines are prone to oxidation, which can lead to the formation of colored impurities, especially if strong oxidizing agents are present or the reaction is exposed to air for extended periods at elevated temperatures.
-
Unreacted starting material: Incomplete reaction can lead to the presence of N,N,2,6-tetramethylaniline in the final product mixture.
Q2: My reaction is producing a significant amount of a dark-colored impurity. What is the likely cause and how can I prevent it?
A2: Dark coloration is often indicative of aniline oxidation. This can be caused by several factors, including the use of an overly aggressive brominating agent, elevated reaction temperatures, or prolonged exposure to atmospheric oxygen. To mitigate this, consider the following:
-
Use a milder brominating agent: N-Bromosuccinimide (NBS) is often a good alternative to elemental bromine for activated systems as it can provide a controlled, low concentration of bromine.
-
Control the reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to minimize oxidation.
-
Inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric oxidation.
-
Control the addition rate: Slow, dropwise addition of the brominating agent can help to control the reaction exotherm and minimize side reactions.[1]
Q3: I am observing multiple spots on my TLC plate after the reaction. How can I identify the major side products?
A3: The presence of multiple spots on a TLC plate suggests a mixture of products. The polarity of the compounds will influence their retention factor (Rf).
-
Starting material (N,N,2,6-tetramethylaniline): This will likely be less polar than the brominated products.
-
Monobrominated product (this compound): This is your target compound.
-
Dibrominated products: These will be more polar than the monobrominated product and thus have a lower Rf value.
To confirm the identity of these spots, you can use techniques like LC-MS or isolate the individual components via column chromatography and analyze them using NMR spectroscopy.
Q4: Can I use a Lewis acid catalyst to improve the regioselectivity of the bromination?
A4: While Lewis acids like FeBr₃ are commonly used as catalysts in the bromination of less activated aromatic rings, they are generally not necessary and can be detrimental in the bromination of highly activated systems like N,N,2,6-tetramethylaniline.[2][3][4] The strong activation by the dimethylamino group is sufficient to drive the reaction. The use of a Lewis acid could lead to the formation of a complex with the aniline nitrogen, potentially deactivating the ring or leading to undesired side reactions.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple side products. - Loss of product during workup or purification. | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize reaction conditions (temperature, solvent, brominating agent) to favor the desired product.[1] - Ensure proper pH adjustment during workup to avoid loss of the basic aniline product. - Use an appropriate purification method, such as column chromatography, to isolate the product. |
| Formation of Dibrominated Side Products | - Excess of brominating agent. - Reaction temperature is too high. - Highly activating nature of the substrate. | - Use a stoichiometric amount or a slight excess of the brominating agent. - Maintain a low reaction temperature (e.g., 0 °C). - Consider using a less reactive brominating agent like N-Bromosuccinimide (NBS). |
| Product is an intractable oil or difficult to crystallize | - Presence of impurities. - Residual solvent. | - Purify the crude product using column chromatography on silica gel. - Ensure all solvent is removed under high vacuum. - Attempt recrystallization from a different solvent system (e.g., ethanol, petroleum ether).[1] |
| Inconsistent reaction outcomes | - Purity of starting materials. - Variations in reaction setup and conditions. | - Use freshly distilled or high-purity N,N,2,6-tetramethylaniline. - Ensure consistent control of temperature, addition rates, and stirring. |
Experimental Protocols
Protocol 1: Bromination using Elemental Bromine in Acetic Acid
This protocol is adapted from the general procedure for the bromination of N,N-dimethylaniline.[7]
-
Dissolution: Dissolve N,N,2,6-tetramethylaniline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the solution to 0 °C in an ice bath.
-
Bromine Addition: Prepare a solution of bromine (1 equivalent) in glacial acetic acid. Add the bromine solution dropwise to the stirred aniline solution over a period of 1-2 hours, maintaining the temperature at 0 °C.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Quenching: Once the starting material is consumed, quench the reaction by pouring the mixture into a beaker of ice water.
-
Workup: Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Reaction Pathway and Potential Side Products
Caption: Synthesis pathway and potential side reactions.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
References
- 1. Page loading... [guidechem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
- 7. prepchem.com [prepchem.com]
Technical Support Center: 4-bromo-N,N,2,6-tetramethylaniline Reaction Workup
This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and workup of 4-bromo-N,N,2,6-tetramethylaniline.
Frequently Asked Questions (FAQs)
Q1: My reaction has resulted in multiple brominated products. How can I improve the selectivity for the desired 4-bromo product?
Aniline and its derivatives are highly activated systems for electrophilic aromatic substitution, which can often lead to the formation of di- or even tri-brominated byproducts.[1] To enhance the selectivity for mono-bromination at the para-position, consider the following strategies:
-
Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of the aniline substrate relative to the brominating agent can help minimize over-bromination.
-
Reaction Temperature: Maintain a low reaction temperature, typically between 0 °C and room temperature, to moderate the reaction rate and improve selectivity.
-
Slow Addition of Brominating Agent: Add the brominating agent dropwise or in small portions over a period of time to maintain a low concentration of the electrophile in the reaction mixture.
Q2: The reaction mixture has turned into a dark, tar-like substance. What causes this and how can it be prevented?
The formation of dark, polymeric materials is a common issue when working with anilines, which are susceptible to oxidation.[1] This can be mitigated by:
-
Using Purified Reagents: Ensure that the N,N,2,6-tetramethylaniline starting material is pure and free of colored impurities.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, will minimize air oxidation of the electron-rich aniline.[1]
-
Controlled Temperature: Avoid excessive heating of the reaction mixture, as higher temperatures can accelerate decomposition and polymerization.
Q3: I am observing a significant amount of the starting material in my crude product. What could be the reason?
Unreacted starting material can be a result of several factors:
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Insufficient Brominating Agent: Ensure that the molar equivalent of the brominating agent is appropriate for the amount of the starting aniline.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.
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Deactivation of the Brominating Agent: The brominating agent may have decomposed due to moisture or other impurities. Use fresh, high-quality reagents.
Q4: What is the best method to purify the crude this compound?
The choice of purification method will depend on the nature of the impurities. Common and effective methods include:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is often effective for removing minor impurities.[2]
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Flash Column Chromatography: For mixtures that are difficult to separate by recrystallization, such as isomeric byproducts, flash column chromatography on silica gel is the preferred method. A non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) is typically employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Inactive brominating agent.2. Reaction conditions not optimal (temperature too low, reaction time too short).3. Product lost during workup (e.g., formation of water-soluble aniline salts). | 1. Use a fresh bottle of the brominating agent.2. Monitor the reaction by TLC to determine the endpoint. Consider a moderate increase in temperature.3. Ensure the aqueous layer is basic before extraction to avoid protonation of the aniline product. |
| Formation of Multiple Products (Isomers/Polybromination) | 1. Reaction is too vigorous (temperature too high).2. Stoichiometry of brominating agent is too high.3. Highly activating nature of the substrate. | 1. Maintain a lower reaction temperature (e.g., 0 °C).2. Use a 1:1 or slightly less than 1:1 molar ratio of brominating agent to aniline.3. Consider using a milder brominating agent or protecting the amino group if selectivity remains an issue. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities depressing the melting point.2. Incomplete removal of solvent. | 1. Purify the product using flash column chromatography.2. Ensure the product is thoroughly dried under high vacuum. |
| Difficulty in Separating Product from Starting Material | 1. Similar polarities of the two compounds. | 1. Utilize flash column chromatography with a shallow solvent gradient to improve separation.2. Consider converting the unreacted starting material to a salt to facilitate its removal by aqueous extraction. |
Data Presentation
The following table summarizes representative quantitative data for the bromination of anilines, which can be used as a general guideline for the synthesis of this compound.
| Parameter | Value/Range | Notes |
| Starting Material | N,N,2,6-tetramethylaniline | - |
| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine | NBS is often preferred for better control and selectivity. |
| Solvent | Dichloromethane (DCM), Acetonitrile (MeCN), or Acetic Acid | The choice of solvent can influence the reaction rate and selectivity. |
| Reaction Temperature | 0 °C to Room Temperature | Lower temperatures generally favor higher selectivity. |
| Reaction Time | 1 - 24 hours | Monitor by TLC for completion. |
| Typical Yield | 60 - 90% | Yield is highly dependent on reaction conditions and purification method. |
| Purity (after purification) | >95% | Achievable with careful purification by chromatography or recrystallization. |
Experimental Protocols
Representative Protocol for the Bromination of N,N,2,6-tetramethylaniline
This protocol is a general guideline based on procedures for structurally similar anilines. Researchers should optimize the conditions for their specific setup.
1. Reaction Setup:
-
Dissolve N,N,2,6-tetramethylaniline (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetonitrile) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
2. Bromination:
-
In a separate flask, dissolve the brominating agent (e.g., N-Bromosuccinimide, 1.0 - 1.1 eq.) in the same solvent.
-
Add the solution of the brominating agent dropwise to the stirred solution of the aniline at 0 °C over a period of 30-60 minutes.
-
Allow the reaction to stir at 0 °C or let it warm to room temperature and stir for 1-24 hours. Monitor the progress of the reaction by TLC.
3. Reaction Workup:
-
Quenching: Upon completion of the reaction (as indicated by TLC), quench the excess brominating agent by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite. Stir until the color of the reaction mixture fades.
-
Neutralization: Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Ensure the aqueous layer is basic (pH > 8).
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
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Washing: Combine the organic layers and wash sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
Purify the crude product by either recrystallization from a suitable solvent system or by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and workup of this compound.
References
Technical Support Center: Column Chromatography of 4-bromo-N,N,2,6-tetramethylaniline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-bromo-N,N,2,6-tetramethylaniline using column chromatography.
Troubleshooting Guide
Researchers may encounter several common issues during the column chromatography of this compound. This guide provides systematic solutions to these problems.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | The basic amine group of the analyte is interacting with acidic silanol groups on the silica gel stationary phase.[1][2] | 1. Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase to mask the active silanol sites.[1][3] 2. Stationary Phase Choice: Use a deactivated silica gel, an amine-functionalized silica column, or an alternative stationary phase like alumina if the compound is sensitive to the acidity of standard silica gel.[3][4] 3. pH Control (Reversed-Phase): When using reversed-phase chromatography (e.g., C18), employing a buffer to increase the mobile phase pH can suppress the ionization of the aniline and improve peak shape.[1] |
| Peak Fronting | This is often a result of column overload or dissolving the sample in a solvent that is too strong relative to the mobile phase.[1] | 1. Reduce Sample Load: Decrease the amount of crude material loaded onto the column.[1] 2. Optimize Sample Dissolution: Dissolve the sample in the weakest possible solvent that provides adequate solubility, ideally the mobile phase itself or a solvent with lower polarity.[1][5] |
| Compound Decomposition | The compound may be unstable on the acidic silica gel stationary phase.[4] | 1. Test for Stability: Before running a column, spot the compound on a TLC plate and let it sit for a period to observe any degradation.[4] 2. Use Alternative Stationary Phases: Consider using less acidic stationary phases like neutral alumina or Florisil.[4] 3. Deactivate Silica Gel: Treat the silica gel with a basic modifier before packing the column. |
| Poor Separation of Impurities | The chosen mobile phase may not have the optimal polarity to resolve the target compound from its impurities. | 1. Optimize Mobile Phase: Systematically vary the solvent ratio of the mobile phase based on TLC analysis to achieve better separation. 2. Gradient Elution: Employ a gradient elution, gradually increasing the polarity of the mobile phase, to separate compounds with a wider range of polarities. |
| Compound Elutes Too Quickly or Too Slowly | The polarity of the mobile phase is either too high or too low, respectively. | 1. Adjust Mobile Phase Polarity: If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). If it elutes too slowly (low Rf), increase the mobile phase polarity. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the stationary and mobile phase for the purification of this compound?
A1: A common starting point for the purification of aromatic amines like this compound is normal-phase chromatography.
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is a good initial choice.
-
Mobile Phase: Begin with a non-polar solvent system and gradually increase polarity. A mixture of hexane and ethyl acetate is a standard choice. Based on the polarity of your compound, you can start with a low percentage of ethyl acetate (e.g., 5-10%) and increase it as needed. To mitigate peak tailing, consider adding 0.1-1% triethylamine (TEA) to the mobile phase.[1]
Q2: My compound is streaking on the TLC plate. What does this indicate and how can I fix it?
A2: Streaking on a TLC plate, similar to peak tailing in column chromatography, suggests strong interaction between your basic compound and the acidic silica gel. To resolve this, you can add a small amount of triethylamine or ammonium hydroxide to your TLC developing chamber and subsequently to your column's mobile phase.
Q3: Can I use reversed-phase chromatography for this compound?
A3: Yes, reversed-phase chromatography is a viable alternative.
-
Stationary Phase: A C18-functionalized silica gel column is most common.
-
Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and water is used.[6][7] A buffer is often added to the mobile phase to control the pH and ensure consistent retention and peak shape.[1]
Q4: How do I prepare my sample for loading onto the column?
A4: The sample should be dissolved in a minimal amount of a solvent in which it is highly soluble but which is also a weak eluent for the chromatography.[5] Dichloromethane is often a good choice for this. Alternatively, you can use the "dry loading" method, where the crude sample is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is loaded onto the top of the column.[5] This method is particularly useful if the sample is not very soluble in the mobile phase.[5]
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology. The specific solvent system should be optimized based on TLC analysis of the crude product.
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate with 0.1% triethylamine).
-
Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum volume of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
If the compound is not eluting, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. ovid.com [ovid.com]
Technical Support Center: Methylation of 4-bromo-2,6-dimethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the over-methylation of 4-bromo-2,6-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the methylation of 4-bromo-2,6-dimethylaniline?
The primary challenge in the methylation of 4-bromo-2,6-dimethylaniline is controlling the reaction to selectively produce the mono-N-methylated product, N-(4-bromo-2,6-dimethylphenyl)-N-methylamine. Over-methylation, leading to the formation of the di-N-methylated product, N-(4-bromo-2,6-dimethylphenyl)-N,N-dimethylamine, and potentially quaternary ammonium salts, is a common issue. The steric hindrance provided by the two methyl groups at the ortho positions can influence reactivity.[1][2]
Q2: Which methylating agents are suitable for the selective mono-methylation of anilines?
Several methylating agents can be employed, each with its own advantages and disadvantages for achieving mono-methylation selectivity.
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Methanol: Used in hydrogen autotransfer reactions catalyzed by transition metals like ruthenium or nickel, offering an environmentally friendly option with water as the main byproduct.[3][4][5]
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Dimethyl carbonate (DMC): A green methylating agent that can provide high selectivity for mono-methylation, often used in continuous flow systems or with zeolite catalysts.[2][6] The reaction may proceed through a carbamate intermediate.[2]
-
Methyl Iodide (MeI): A traditional and highly reactive methylating agent. However, its high reactivity often leads to over-methylation. Careful control of stoichiometry and reaction conditions is crucial. Use in the presence of a base is typically required.[7]
-
Dimethyl sulfate: Similar to methyl iodide, it is a powerful methylating agent that can easily lead to di-methylation if not used cautiously.[7]
Q3: How can I control the reaction to favor mono-methylation over di-methylation?
Several strategies can be implemented to enhance the selectivity for mono-methylation:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the aniline relative to the methylating agent. This minimizes the availability of the methylating agent to react with the mono-methylated product.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of the second methylation step, which typically has a higher activation energy.
-
Catalyst Selection: Employing catalysts known for selective mono-N-methylation, such as specific ruthenium or nickel complexes, can significantly improve the desired product yield.[3][5] Zeolite catalysts can also promote mono-N-methylation due to shape selectivity within their pores.[6]
-
Reaction Time: Monitoring the reaction progress closely using techniques like TLC or GC-MS and stopping the reaction once the desired mono-methylated product is maximized can prevent further methylation.
-
Continuous Flow Chemistry: Continuous flow reactors can offer precise control over reaction time, temperature, and stoichiometry, which can significantly improve selectivity for mono-methylation.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no conversion of starting material | 1. Inactive catalyst.2. Insufficient reaction temperature or time.3. Poor quality of reagents. | 1. Activate the catalyst according to the literature procedure or use a fresh batch.2. Gradually increase the reaction temperature and monitor the reaction for longer periods.3. Ensure all reagents and solvents are pure and dry. |
| Predominant formation of the di-methylated product | 1. Excess of methylating agent.2. High reaction temperature.3. Prolonged reaction time. | 1. Reduce the molar equivalents of the methylating agent to be equimolar or slightly less than the aniline.2. Lower the reaction temperature.3. Monitor the reaction closely and quench it once the formation of the mono-methylated product is optimal. |
| Formation of multiple unidentified byproducts | 1. Decomposition of starting material or product at high temperatures.2. Side reactions with solvent or impurities.3. Debromination of the aromatic ring. | 1. Conduct the reaction at a lower temperature.2. Use high-purity, anhydrous solvents.3. While less common, consider milder reaction conditions if dehalogenation is suspected. |
| Difficulty in purifying the mono-methylated product | 1. Similar polarity of mono- and di-methylated products.2. Presence of unreacted starting material. | 1. Utilize column chromatography with a shallow solvent gradient to improve separation.2. Consider derivatization of the unreacted primary amine to facilitate separation. |
Experimental Protocols
Selective Mono-N-methylation using Methanol with a Ruthenium Catalyst
This protocol is adapted from a general method for aniline methylation.[3][4]
Materials:
-
4-bromo-2,6-dimethylaniline
-
Methanol (anhydrous)
-
Ruthenium catalyst (e.g., a cyclometalated ruthenium complex)[3]
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add 4-bromo-2,6-dimethylaniline (1.0 mmol), the ruthenium catalyst (0.5-1 mol%), and the base (e.g., 0.5-1.0 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous methanol (1-2 mL) via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 60-140 °C) for the designated time (e.g., 12-24 hours).[3][4]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
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Purify the residue by column chromatography on silica gel to isolate the N-methyl-4-bromo-2,6-dimethylaniline.
Data Presentation
Table 1: Comparison of Catalytic Systems for Aniline Methylation
| Catalyst System | Methylating Agent | Base | Temperature (°C) | Typical Selectivity for Mono-methylation | Reference |
| Cyclometalated Ruthenium Complexes | Methanol | NaOH | 60 | High | [3] |
| (DPEPhos)RuCl₂PPh₃ | Methanol | Cs₂CO₃ | 140 | High (for various anilines) | [4] |
| NaY Faujasite (Zeolite) | Dimethyl Carbonate | - | Varies | Up to 99% | [6] |
| Ni/ZnAlOx | Methanol | NaOH | 160 | High | [5] |
| Cu₀.₅Zn₀.₅Fe₂O₄ | Methanol | - | 270-330 | Very High | [1] |
Visualizations
Caption: Experimental workflow for the selective mono-N-methylation of 4-bromo-2,6-dimethylaniline.
Caption: Troubleshooting logic for optimizing the methylation of 4-bromo-2,6-dimethylaniline.
References
- 1. library.ncl.res.in [library.ncl.res.in]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 4. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 4-bromo-N,N,2,6-tetramethylaniline
Disclaimer: Specific stability and storage data for 4-bromo-N,N,2,6-tetramethylaniline are limited in publicly available literature. The following guidelines are based on information for structurally similar compounds, such as bromoanilines and dimethylanilines, and general chemical safety principles. Researchers should always perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is recommended to store it under the following conditions. These recommendations are extrapolated from data on similar bromoaniline compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, dry place. Room temperature is generally acceptable for short-term storage.[1] | Prevents thermal degradation. Some sources suggest that related compounds are stable at room temperature.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation. Anilines can be sensitive to air. |
| Light | Store in a tightly sealed, light-resistant container. | Protects from photodegradation. Bromoanilines, a related class of compounds, are known to be sensitive to light.[2] |
| Container | Use a well-sealed container made of an inert material (e.g., amber glass). | Prevents contamination and degradation from reactive materials. |
Q2: What are the known incompatibilities of this compound?
A2: While specific incompatibility data for this compound is not available, based on the reactivity of similar aniline compounds, it should be kept away from the following substances to avoid hazardous reactions.
| Incompatible Materials | Potential Hazard |
| Strong Oxidizing Agents | Can cause vigorous or violent reactions. |
| Strong Acids | May form salts and generate heat. |
| Acid Chlorides | Can undergo acylation reactions, which may be exothermic. |
| Acid Anhydrides | Similar to acid chlorides, can lead to exothermic acylation. |
Q3: How can I tell if my this compound has degraded?
A3: Degradation may be indicated by a change in physical appearance or the presence of impurities.
-
Visual Inspection: A significant change in color (e.g., darkening or discoloration) or the formation of solid precipitates can be a sign of degradation.
-
Analytical Methods: Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to assess the purity of the compound and detect the presence of degradation products.
Q4: What are the primary degradation pathways for this compound?
A4: Although specific degradation pathways for this compound have not been documented, similar bromoanilines are susceptible to:
-
Oxidation: Exposure to air can lead to the formation of colored impurities. The steric hindrance from the methyl groups may slow this process compared to simpler anilines.
-
Photodegradation: Exposure to light, particularly UV light, can cause decomposition.[2] For 4-bromoaniline, this can lead to the formation of other aniline derivatives.[2]
-
Thermal Decomposition: At elevated temperatures, the molecule can break down. Studies on 4-bromoaniline show significant decomposition above 200°C.[2]
Troubleshooting Guide
This guide provides a systematic approach to addressing potential stability issues with this compound in your experiments.
Experimental Protocols
Protocol 1: General Handling Procedure for this compound
-
Preparation: Work in a well-ventilated area, preferably within a fume hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5]
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., using a glovebox or Schlenk line).
-
Light Protection: Minimize exposure to direct light by using amber-colored glassware or by wrapping the glassware with aluminum foil.
-
Dispensing: When weighing and transferring the solid, avoid creating dust.[3]
-
Cleaning: Clean any spills promptly. For solid spills, it is recommended to dampen the material with a suitable solvent (e.g., ethanol) before sweeping to avoid dust generation.
-
Waste Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.[5]
Protocol 2: Assessment of Compound Purity by Thin Layer Chromatography (TLC)
-
Sample Preparation: Prepare a dilute solution of your this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
TLC Plate: Use a standard silica gel TLC plate.
-
Spotting: Carefully spot a small amount of the sample solution onto the baseline of the TLC plate. Also, spot a reference standard of the pure compound if available.
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The optimal ratio should be determined experimentally to achieve good separation.
-
Visualization: Visualize the spots under a UV lamp (254 nm).
-
Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities or degradation products. The relative positions of the spots (Rf values) can help in identifying potential impurities.
References
Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of Hindered Aryl Bromides
This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving issues leading to low conversion in Suzuki coupling reactions, particularly when dealing with sterically hindered aryl bromides.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a hindered aryl bromide is resulting in a low yield. What are the primary reasons for this?
Low yields in Suzuki couplings involving sterically hindered substrates are typically attributed to the following factors:
-
Inefficient Oxidative Addition: The steric bulk on the aryl bromide and/or the organoboron reagent can impede the approach of the palladium catalyst to the carbon-bromine bond, which is the crucial first step in the catalytic cycle.
-
Difficult Reductive Elimination: The final step of the catalytic cycle, where the new carbon-carbon bond is formed, can also be slowed down by steric congestion around the palladium center.[1]
-
Catalyst Decomposition: Higher temperatures are often necessary for these challenging couplings, which can lead to the decomposition of the palladium catalyst before the reaction is complete.[1]
-
Competing Side Reactions: Several side reactions can consume the starting materials and reduce the yield of the desired product. These include protodeboronation of the boronic acid, homocoupling of the coupling partners, and dehalogenation of the aryl bromide.[1][2]
Q2: How can I improve the efficiency of the oxidative addition and reductive elimination steps?
The most critical factor for enhancing these key steps with hindered substrates is the selection of an appropriate catalyst and ligand system. Standard catalysts like Pd(PPh₃)₄ are often not effective.[3][4]
Recommended Solutions:
-
Utilize Bulky, Electron-Rich Ligands: These ligands promote the formation of a more reactive, monoligated 14-electron palladium(0) species, which facilitates both oxidative addition and reductive elimination.[3]
-
Biaryl phosphine ligands (Buchwald ligands): SPhos, XPhos, and RuPhos are excellent choices for hindered substrates.[3][4]
-
N-Heterocyclic Carbenes (NHCs): These ligands offer high stability and activity, proving effective even for the synthesis of highly substituted biaryls.[3][5]
-
Specialized Ligands for Extremely Hindered Substrates: For particularly challenging couplings, such as those forming tetra-ortho-substituted biaryls, ligands like AntPhos and BI-DIME have demonstrated superior performance.[3][6]
-
-
Employ Modern Pre-catalysts:
-
Buchwald Precatalysts (G3 and G4): These are air- and moisture-stable complexes that are highly effective for coupling sterically hindered substrates due to their ability to rapidly generate the active Pd(0) catalyst.[1]
-
PEPPSI-type Precatalysts: Often used with NHC ligands, these are excellent for very hindered substrates and can be effective at low catalyst loadings.[1][2]
-
Q3: What is the best base and solvent combination for coupling hindered aryl bromides?
The choice of base and solvent is interdependent and crucial for reaction success.
-
Bases: A moderately strong base is often required to activate the boronic acid for transmetalation.[4]
-
Potassium Phosphate (K₃PO₄): This is a reliable and frequently used base for many hindered couplings.[3][4][7]
-
Cesium Carbonate (Cs₂CO₃): Often effective and can be a milder alternative to stronger bases.[1]
-
Potassium tert-butoxide (t-BuOK): A stronger base that can be necessary for particularly unreactive substrates.[3][5]
-
-
Solvents: Anhydrous, aprotic solvents are generally preferred.
-
Toluene and Dioxane: These are common and effective solvents for Suzuki couplings of hindered substrates.[3][5] The combination of t-BuOK and dioxane has been shown to be highly effective in specific cases.[5]
-
Higher Boiling Point Solvents: For very challenging reactions, solvents like xylenes may be required to achieve the necessary reaction temperature.[3][6]
-
Q4: I suspect side reactions are occurring. How can I identify and minimize them?
Common side reactions in Suzuki couplings of hindered substrates include:
-
Protodeboronation: The cleavage of the carbon-boron bond in the organoboron reagent.
-
Homocoupling: The coupling of two molecules of the organoboron reagent or two molecules of the aryl bromide.
-
Solution: Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to exclude oxygen, which can promote homocoupling of the boronic acid.[2][8] Using bulkier phosphine ligands can also suppress this side reaction.[2] Adding the aryl bromide in excess can help minimize homocoupling of the boronic acid.[8]
-
-
Dehalogenation: The replacement of the bromine atom on the aryl bromide with a hydrogen atom.
-
Solution: Switch to a non-protic solvent like dioxane or toluene and use a non-hydroxide base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[2]
-
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting low conversion in the Suzuki coupling of hindered aryl bromides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Spectral Data Analysis: 4-bromo-N,N,2,6-tetramethylaniline and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected spectral data for 4-bromo-N,N,2,6-tetramethylaniline. Due to the limited availability of direct experimental spectra for this specific compound, this document focuses on a detailed comparison with structurally similar anilines. By examining the spectral characteristics of these analogues, we can predict and interpret the expected data for this compound, offering a valuable resource for its identification and characterization in research and development settings.
Introduction
This compound is a substituted aniline with a bromine atom at the para position and four methyl groups, two on the nitrogen atom and two flanking the amino group on the aromatic ring.[1] Its chemical formula is C10H14BrN, and its CAS number is 50638-54-5.[1] The strategic placement of the bromo and methyl groups is expected to significantly influence its spectroscopic properties. Understanding these spectral signatures is crucial for confirming its synthesis, assessing its purity, and elucidating its role in various chemical reactions.
Predicted and Comparative Spectral Data
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum is expected to be relatively simple for this compound due to the symmetry of the molecule. The two aromatic protons will appear as a singlet, the two N-methyl groups will also produce a singlet, and the two ortho-methyl groups will give another singlet.
| Compound Name | Aromatic Protons (δ, ppm) | N-H Protons (δ, ppm) | N-CH₃ Protons (δ, ppm) | Ar-CH₃ Protons (δ, ppm) |
| This compound (Predicted) | ~7.1 (s, 2H) | - | ~2.9 (s, 6H) | ~2.2 (s, 6H) |
| 4-bromo-2,6-dimethylaniline | 7.04 (s, 2H)[2] | 3.53 (s, 2H)[2] | - | 2.12 (s, 6H)[2] |
| 4-bromo-N,N-dimethylaniline | 6.6-7.3 (m, 4H) | - | Data not available | - |
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum of this compound is predicted to show six distinct signals corresponding to the four types of aromatic carbons and the two types of methyl carbons.
| Compound Name | Aromatic C-Br (δ, ppm) | Aromatic C-N (δ, ppm) | Other Aromatic C (δ, ppm) | N-CH₃ (δ, ppm) | Ar-CH₃ (δ, ppm) |
| This compound (Predicted) | ~115 | ~150 | ~130, ~135 | ~40 | ~18 |
| 4-bromo-2,6-dimethylaniline | Data not available | Data not available | Data not available | - | Data not available |
| 4-bromo-N,N-dimethylaniline | Data not available | Data not available | Data not available | Data not available | - |
| 4-bromo-2-methylaniline | Data not available | Data not available | Data not available | - | Data not available |
IR Spectral Data Comparison
The infrared spectrum will provide information about the functional groups present in the molecule. Key expected absorptions for this compound are compared with those of a related compound.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | 4-bromo-N,N-dimethylaniline (cm⁻¹) |
| C-H (aromatic) | 3000-3100 | Data not available |
| C-H (aliphatic) | 2850-2960 | Data not available |
| C=C (aromatic) | 1500-1600 | Data not available |
| C-N (aromatic amine) | 1250-1360 | Data not available |
| C-Br | 500-600 | Data not available |
Mass Spectrometry Data Comparison
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
| Compound Name | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 227/229 | 212/214 ([M-CH₃]⁺), 148 ([M-Br]⁺) |
| 4-bromo-2,6-diethylaniline | 227/229[3] | 212/214, 198/200, 132[3] |
Experimental Protocols
Standard spectroscopic techniques would be employed for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should cover the range of 0-10 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. The spectral width should cover the range of 0-200 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
Visualizing the Analysis Workflow and Molecular Structure
To aid in understanding the process of spectral analysis and the structural basis for the predicted spectra, the following diagrams are provided.
Caption: Workflow for spectral data acquisition and analysis.
Caption: Chemical structure of this compound.
References
Confirming the Structure of 4-bromo-N,N,2,6-tetramethylaniline by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) data to facilitate the structural confirmation of 4-bromo-N,N,2,6-tetramethylaniline. By comparing predicted ¹H and ¹³C NMR data for the target compound with experimental data from structurally similar molecules, researchers can confidently verify its synthesis and purity.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for key structural analogs. These analogs provide a basis for understanding the influence of the bromo, N,N-dimethyl, and ortho-methyl substituents on the NMR spectra.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H | ~7.2 | s | 2H |
| N(CH₃)₂ | ~2.7 | s | 6H |
| Ar-CH₃ | ~2.3 | s | 6H |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-N | ~150 |
| C-Br | ~118 |
| C-H | ~130 |
| C-CH₃ | ~138 |
| N(CH₃)₂ | ~45 |
| Ar-CH₃ | ~18 |
Comparative Experimental NMR Data
Table 1: ¹H NMR Data of Comparative Compounds in CDCl₃
| Compound | Ar-H (ppm) | NH₂/N(CH₃)₂ (ppm) | Ar-CH₃ (ppm) |
| 4-bromo-2,6-dimethylaniline | 7.04 (s, 2H)[1] | 3.53 (s, 2H)[1] | 2.12 (s, 6H)[1] |
| 4-bromo-N,N-dimethylaniline | 7.31 (d, 2H), 6.60 (d, 2H)[2] | 2.91 (s, 6H)[2] | - |
| 2,6-dimethylaniline | 6.93-6.62 (m, 3H)[3] | 3.46 (s, 2H)[3] | 2.16 (s, 6H)[3] |
| N,N-dimethylaniline | 7.22 (t, 2H), 6.75 (t, 1H), 6.70 (d, 2H) | 2.93 (s, 6H) | - |
Table 2: ¹³C NMR Data of Comparative Compounds in CDCl₃
| Compound | C-N | C-Br | C-H (aromatic) | C-CH₃ | N(CH₃)₂ | Ar-CH₃ |
| 4-bromo-2,6-dimethylaniline | 142.1 | 115.9 | 129.5 | 126.9 | - | 17.5 |
| 4-bromo-N,N-dimethylaniline | 149.5 | 109.5 | 131.8, 114.1 | - | 40.6 | - |
| 2,6-dimethylaniline | 142.7 | - | 128.2, 121.6, 117.9 | 128.2 | - | 17.4[4] |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra for small molecules like this compound is as follows:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Apply a 90° pulse angle.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Visualizing the Confirmation Process
The following diagrams illustrate the workflow for structural confirmation and the key structural features of this compound.
Caption: Experimental workflow for NMR-based structural confirmation.
Caption: Key structural features and their expected NMR correlations.
Discussion and Structural Confirmation
The structural confirmation of this compound relies on the characteristic signals observed in its ¹H and ¹³C NMR spectra.
-
¹H NMR Spectrum: The presence of two ortho-methyl groups and a para-bromo substituent results in a simplified aromatic region. A singlet integrating to two protons is expected for the two equivalent aromatic protons. The N,N-dimethyl group should appear as a singlet integrating to six protons, and the two ortho-methyl groups will also produce a singlet integrating to six protons. The predicted chemical shifts are based on the additive effects observed in the comparative compounds. For instance, the aromatic protons in 4-bromo-2,6-dimethylaniline appear at 7.04 ppm[1]. The electron-donating N,N-dimethyl group is expected to shift these protons slightly upfield.
-
¹³C NMR Spectrum: The symmetry of the molecule will result in fewer than the ten expected carbon signals. Key signals to identify are the carbon attached to the nitrogen (C-N), the carbon attached to the bromine (C-Br), the aromatic carbons bonded to hydrogen (C-H), and the aromatic carbons bonded to the methyl groups (C-CH₃). The chemical shifts of the N-methyl and aryl-methyl carbons are also characteristic. By comparing the experimental spectrum to the data in Table 2, each carbon can be assigned. For example, the C-Br signal is anticipated to be around 118 ppm, falling between the values observed for 4-bromo-2,6-dimethylaniline (115.9 ppm) and 4-bromo-N,N-dimethylaniline (109.5 ppm).
By carefully analyzing the chemical shifts, multiplicities, and integration values from the experimental ¹H and ¹³C NMR spectra and comparing them with the predicted values and the data from the analogous compounds presented here, researchers can unequivocally confirm the structure of this compound.
References
A Comparative Guide to the Reactivity of 4-bromo-N,N,2,6-tetramethylaniline and 4-bromo-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4-bromo-N,N,2,6-tetramethylaniline and 4-bromo-N,N-dimethylaniline. Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes and for the development of novel pharmaceutical agents and functional materials. This document synthesizes established principles of organic chemistry, spectroscopic data, and generalized experimental protocols to offer a comprehensive overview.
Introduction to Reactivity: Steric and Electronic Effects
The reactivity of substituted anilines is primarily governed by the interplay of electronic and steric effects. In the two molecules of interest, the key structural difference lies in the presence of two ortho-methyl groups in this compound. These methyl groups introduce significant steric hindrance around the nitrogen atom and influence the electronic properties of the molecule.
4-bromo-N,N-dimethylaniline serves as a standard aromatic amine where the dimethylamino group strongly activates the benzene ring towards electrophilic substitution at the ortho and para positions. The lone pair of electrons on the nitrogen atom can effectively delocalize into the aromatic π-system, increasing the electron density of the ring.
In contrast, This compound is subject to pronounced steric effects. The two ortho-methyl groups force the N,N-dimethylamino group to twist out of the plane of the benzene ring. This loss of planarity significantly diminishes the resonance interaction between the nitrogen lone pair and the aromatic ring, thereby reducing the electron-donating capacity of the amino group.[1] This steric inhibition of resonance is the primary factor responsible for the generally lower reactivity of this compound in reactions involving the aromatic ring.
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
| 4-bromo-N,N-dimethylaniline | Aromatic protons: ~6.6-7.3 ppm; N-CH₃ protons: ~2.9 ppm | Aromatic carbons: ~112-150 ppm; N-CH₃ carbon: ~40 ppm | [2][3] |
| 4-bromo-2,6-dimethylaniline (proxy) | Aromatic protons: ~7.0 ppm; N-H protons: ~3.5 ppm; Ar-CH₃ protons: ~2.1 ppm | Aromatic carbons: ~118-145 ppm; Ar-CH₃ carbons: ~18 ppm | [4] |
Note: Data for 4-bromo-2,6-dimethylaniline is used as a proxy for this compound due to the lack of readily available, comprehensive data for the latter. The chemical shifts for the tetramethyl compound are expected to show further shifts indicative of steric crowding.
The upfield shift of the aromatic protons in 4-bromo-N,N-dimethylaniline compared to benzene is indicative of the strong electron-donating effect of the dimethylamino group. In this compound, the reduced resonance contribution would likely lead to a downfield shift of the aromatic protons compared to the dimethylaniline analog, reflecting a less electron-rich aromatic ring.
Reactivity in Key Organic Reactions
The structural and electronic differences between the two anilines manifest in their reactivity in various organic transformations.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution reactions, such as nitration and bromination, are highly sensitive to the electron density of the aromatic ring.
Comparative Reactivity (Qualitative):
| Reaction | 4-bromo-N,N-dimethylaniline | This compound |
| Nitration | High reactivity, potential for over-reaction and oxidation.[5][6] | Significantly lower reactivity due to reduced ring activation. |
| Bromination | High reactivity, often leading to polybromination if not controlled.[7][8] | Slower reaction rate, more selective monobromination is expected. |
The reduced nucleophilicity of the aromatic ring in this compound makes it a less reactive substrate for electrophilic attack.
Metal-Catalyzed Cross-Coupling Reactions
The bromine atom on both molecules provides a handle for metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Comparative Reactivity (Qualitative):
| Reaction | 4-bromo-N,N-dimethylaniline | This compound |
| Suzuki-Miyaura Coupling | Generally good reactivity, though the electron-donating amino group can sometimes slow down the reaction compared to electron-deficient aryl bromides.[9][10][11] | Steric hindrance from the ortho-methyl groups can impede the approach of the bulky palladium catalyst, potentially requiring more forcing reaction conditions or specialized ligands to achieve good yields.[9] |
| Buchwald-Hartwig Amination | Effective substrate for C-N bond formation.[12][13][14][15] | The steric bulk around the bromine atom may necessitate the use of bulky phosphine ligands on the palladium catalyst to facilitate the oxidative addition step. |
Experimental Protocols
The following are generalized protocols for comparing the reactivity of the two compounds. These should be optimized for specific laboratory conditions.
Protocol 1: Comparative Nitration
This protocol is designed to qualitatively assess the relative reactivity of the two anilines towards nitration.
Materials:
-
4-bromo-N,N-dimethylaniline
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid
-
Acetic Anhydride
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Acetylation (Protection of the Amino Group): To a solution of the aniline (1 mmol) in dichloromethane (10 mL), add acetic anhydride (1.1 mmol). Stir at room temperature for 30 minutes.
-
Nitration: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid (1 mmol) and concentrated sulfuric acid (1 mL).
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed (or after a set time for comparison), pour the reaction mixture into ice-water and neutralize with saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Expected Outcome: 4-bromo-N,N-dimethylaniline is expected to react faster and may show more side products due to oxidation. This compound will likely react slower.
Protocol 2: Comparative Suzuki-Miyaura Coupling
This protocol can be used to compare the efficiency of C-C bond formation.
Materials:
-
4-bromo-N,N-dimethylaniline
-
This compound
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the bromoaniline (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Solvent and Degassing: Add a 3:1 mixture of 1,4-dioxane and water (4 mL). Degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Reaction: Heat the reaction mixture at 80-100 °C and monitor by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with ethyl acetate. Dry the organic layer and purify by column chromatography.
Expected Outcome: 4-bromo-N,N-dimethylaniline is expected to give a higher yield of the coupled product under these conditions. Achieving a comparable yield with this compound may require a longer reaction time, higher temperature, or a more specialized catalyst system.
Visualizing Reaction Pathways
Electrophilic Aromatic Substitution
Caption: Comparative reactivity in electrophilic substitution.
Suzuki-Miyaura Cross-Coupling
Caption: Steric effects in the Suzuki-Miyaura reaction.
Conclusion
References
- 1. rsc.org [rsc.org]
- 2. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-N,N-dimethylaniline(586-77-6) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Bromo-2,6-dimethylaniline(24596-19-8) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Khan Academy [khanacademy.org]
- 7. prezi.com [prezi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Synthesis of 4-bromo-N,N,2,6-tetramethylaniline: Alternative Reagents and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-bromo-N,N,2,6-tetramethylaniline is a crucial step in the development of various pharmaceutical compounds and advanced materials. The introduction of a bromine atom at the para-position of the sterically hindered N,N,2,6-tetramethylaniline ring provides a versatile handle for further functionalization. This guide provides a comprehensive comparison of alternative reagents to the traditional use of elemental bromine for this electrophilic aromatic substitution, with a focus on reaction performance, safety, and environmental impact.
Comparison of Synthetic Reagents
The selection of a suitable brominating agent is critical to achieve high yield and regioselectivity, especially when dealing with a sterically hindered and highly activated substrate like N,N,2,6-tetramethylaniline. The following table summarizes the performance of various reagents based on experimental data from the synthesis of structurally similar anilines.
| Reagent/System | Substrate | Solvent | Reaction Conditions | Yield (%) | Purity/Selectivity | Reference |
| Elemental Bromine (Br₂) Vapor | 2,6-dimethylaniline | Water/HCl | 0°C, 2h | 67% | Good para-selectivity with aniline salt | [1] |
| Elemental Bromine (Br₂) in Acetic Acid | 2,6-dimethylaniline | Glacial Acetic Acid | Not specified | 80-85% | Good para-selectivity | [2] |
| N-Bromosuccinimide (NBS) | 2,3-dimethylaniline | DMF | Room Temp, 5h | 82% | High para-selectivity | [3] |
| N-Bromosuccinimide (NBS) | Substituted Anisole | Acetonitrile | 0°C, 30 min | 92% | High para-selectivity | [4] |
| Hydrogen Peroxide/Ammonium Bromide (H₂O₂/NH₄Br) | Aniline | Acetic Acid | Room Temp, 2.5h | 94% (total conversion) | 61% para-selectivity | [5] |
| Hydrogen Peroxide/Hydrobromic Acid (H₂O₂/HBr) | 2,6-dichlorotoluene | Dichloroethane/Water | 70°C, 5.88 min (Flow) | 91.4% | High benzylic selectivity (model system) | [6] |
| Bromide-Bromate Salts | Various aromatic substrates | Water/Acid | Ambient | Good to excellent | High regioselectivity | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and adaptation.
Protocol 1: Bromination with Elemental Bromine Vapor[1]
To a solution of 2,6-dimethylaniline (12.4 g, 102 mmol) in a mixture of hydrochloric acid (20 ml) and water (200 ml) cooled to 0°C, bromine vapor (125 mmol) is slowly introduced over 2 hours. The reaction is monitored by TLC. After completion, the solid precipitate is filtered. The solid is then treated with a saturated sodium carbonate solution until the pH is greater than 12. The product is extracted with petroleum ether, dried over sodium sulfate, and concentrated. The crude product is recrystallized from petroleum ether at -10°C overnight to yield purple needle-shaped crystals of 4-bromo-2,6-dimethylaniline.
Protocol 2: Bromination with N-Bromosuccinimide (NBS)[3]
To a solution of 2,3-dimethylaniline (3 g) in DMF (10 mL), a solution of N-bromosuccinimide (4.4 g) in DMF (5 mL) is added dropwise at room temperature. The mixture is stirred for approximately 5 hours. The product is then extracted with ethyl acetate, washed with water and saturated brine, and dried over anhydrous sodium sulfate. The solvent is removed by evaporation, and the crude product is purified by column chromatography (10% ethyl acetate/petroleum ether) to yield 4-bromo-2,3-dimethylaniline.
Protocol 3: Oxidative Bromination with H₂O₂/NH₄Br[5]
To a solution of the aniline substrate (2 mmol) in acetic acid (4 mL), ammonium bromide (2.2 mmol) and 30% hydrogen peroxide (2.2 mmol) are added. The reaction mixture is stirred at room temperature for the specified time (e.g., 2.5 hours for aniline). The conversion and selectivity are determined by GC analysis.
Reaction Pathways and Mechanisms
The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The specific pathway and the nature of the electrophile differ depending on the chosen reagent.
Caption: Generation of the bromine electrophile from different reagents.
The reaction proceeds through the formation of a sigma complex (arenium ion), which then loses a proton to yield the final product. The steric hindrance from the ortho-methyl groups directs the incoming electrophile to the para position.
Caption: General experimental workflow for the synthesis.
Conclusion
While traditional bromination with elemental bromine can provide the desired product, alternative reagents offer significant advantages in terms of safety, handling, and environmental impact. N-Bromosuccinimide (NBS) stands out as a high-yielding and selective reagent for the bromination of sterically hindered anilines. Oxidative bromination methods using H₂O₂/HBr or bromide-bromate systems present "greener" alternatives by avoiding the direct use of hazardous bromine and often utilizing water as a solvent. The choice of the optimal reagent will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. This guide provides the necessary data and protocols to make an informed decision for the efficient and safe synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. prepchem.com [prepchem.com]
- 3. 4-Bromo-2,3-dimethylaniline | 22364-25-6 | Benchchem [benchchem.com]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Substituted Bromoanilines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of substituted bromoanilines in four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck. The performance of differently substituted bromoanilines is evaluated based on experimental data, offering insights into the influence of substituent electronics and sterics on reaction outcomes. Detailed experimental protocols for key transformations are provided to facilitate reproducibility and application in a laboratory setting.
Executive Summary
The reactivity of substituted bromoanilines in cross-coupling reactions is a critical aspect of modern synthetic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Generally, the susceptibility of the C-Br bond to oxidative addition to the palladium catalyst is the primary determinant of reactivity. This is significantly influenced by the electronic nature and position of substituents on the aniline ring.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the bromoaniline ring generally enhance reactivity by increasing the electrophilicity of the carbon attached to the bromine, facilitating oxidative addition. Conversely, electron-donating groups (EDGs) can decrease reactivity.
-
Steric Effects: Substituents in the ortho position to the bromine atom can sterically hinder the approach of the bulky palladium catalyst, often leading to lower yields and requiring more specialized catalytic systems compared to their meta and para isomers.
This guide presents a systematic comparison of these effects across the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, supported by quantitative data from the scientific literature.
Data Presentation: A Comparative Overview of Reactivity
The following tables summarize the performance of various substituted bromoanilines in the four key cross-coupling reactions. The data highlights the impact of substituent patterns on reaction yields under specific, cited conditions.
Table 1: Suzuki-Miyaura Coupling of Substituted Bromoanilines
| Bromoaniline Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 0.5 | 95 | [1] |
| 4-Bromo-2-nitroaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 1 | 92 | [1] |
| 2-Bromoaniline | Benzylboronic acid pinacol ester | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | 80 | 16 | 95 | [2] |
| 2-Bromo-4-fluoroaniline | Benzylboronic acid pinacol ester | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | 80 | 16 | 85 | [2] |
| 4-Bromo-2-methoxyaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 | [3] |
| 2,6-Dibromo-4-nitroaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 1 | 94 | [1] |
Table 2: Buchwald-Hartwig Amination of Substituted Bromoanilines
| Bromoaniline Substrate | Amine Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-2-methoxyaniline | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | Not specified | [4] |
| 4-Bromotoluene | Piperazine | Pd(dba)₂ / (±)-BINAP | NaO-t-Bu | m-Xylene | Microwaves | - | High selectivity | [5] |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / XantPhos | DBU | MeCN/PhMe | 140 | 1 | Good | [6] |
| Aryl Bromides (general) | Secondary Amines | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | Air | - | 50-99 | [7] |
*Note: Data for directly substituted bromoanilines under these specific conditions were limited; examples with similar electronic and steric properties are provided for comparison.
Table 3: Sonogashira Coupling of Substituted Bromoanilines
| Bromoaniline Substrate | Alkyne Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | 1 | Good | [8] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 98 | [9] |
| 3-Iodoaniline | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | - | High | [5] |
*Note: 2-Amino-3-bromopyridine and 3-iodoaniline are presented as electronically and positionally relevant analogs to substituted bromoanilines.
Table 4: Heck Reaction of Substituted Bromoanilines
| Bromoaniline Substrate | Alkene Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoaniline | Styrene | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | Dioxane | 80 | - | 88-99 | [10] |
| 4-Bromoaniline | Styrene | PdCl{C₆H₃-2,6-(OPiPr₂)₂} | K₂CO₃ | DMF/H₂O | 120 | 12 | Moderate | [11] |
| Aryl Bromides (general) | Styrene | Pd(OAc)₂ / P(o-Tol)₃ | Et₃N | DMF | 100 | - | Good | [12] |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions with substituted bromoanilines are provided below.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-2-nitroaniline with 4-Methylphenylboronic acid
This protocol is adapted from a ligand-free Suzuki reaction methodology.[1]
Materials:
-
4-Bromo-2-nitroaniline
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
To a reaction vessel, add 4-bromo-2-nitroaniline (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.005 mmol, 0.5 mol%).
-
Add a 10:1 mixture of DMF and water (5 mL).
-
Stir the reaction mixture at 80 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-2-methoxyaniline with Aniline
This is a general protocol for the Buchwald-Hartwig amination.[4]
Materials:
-
4-Bromo-2-methoxyaniline
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.05 equiv.) and BINAP (0.08 equiv.) to a dry Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add 4-bromo-2-methoxyaniline (1.0 equiv.), aniline (1.5 equiv.), and cesium carbonate (2.0 equiv.).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring for 8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of 3-Bromoaniline with Phenylacetylene
This protocol is a general procedure for Sonogashira coupling.[8]
Materials:
-
3-Bromoaniline
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-bromoaniline (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.05 equiv.), and CuI (0.1 equiv.).
-
Add anhydrous THF and degassed triethylamine.
-
Add phenylacetylene (1.2 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at reflux and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Heck Reaction of 2-Bromoaniline with Styrene
This protocol is based on a reported Heck coupling of aryl bromides with styrene.[10]
Materials:
-
2-Bromoaniline
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a reaction vessel, add 2-bromoaniline (1.0 equiv.), Pd(OAc)₂ (0.01 equiv.), and PPh₃ (0.02 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous 1,4-dioxane, styrene (1.2 equiv.), and cesium carbonate (2.0 equiv.).
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by GC analysis.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Catalytic Cycles
The following diagrams, generated using Graphviz (DOT language), illustrate a generalized experimental workflow for cross-coupling reactions and the fundamental catalytic cycles.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. sctunisie.org [sctunisie.org]
- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of 4-bromo-N,N,2,6-tetramethylaniline by HPLC
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 4-bromo-N,N,2,6-tetramethylaniline, a key building block in various synthetic pathways. We will explore a standard reversed-phase HPLC protocol and discuss alternative methods, supported by experimental data and detailed methodologies.
Introduction to Purity Analysis
This compound is a substituted aromatic amine whose purity can be affected by starting materials, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating and quantifying components in a mixture, making it an ideal choice for purity assessment.[1] Its versatility allows for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[2]
This guide will focus on a primary reversed-phase HPLC (RP-HPLC) method and will also touch upon Gas Chromatography-Mass Spectrometry (GC-MS) as a complementary analytical technique.
Experimental Protocols
A robust HPLC method is crucial for the accurate determination of purity. Below is a detailed protocol for the analysis of this compound.
Primary Method: Reversed-Phase HPLC (RP-HPLC)
This method is based on general protocols for the analysis of substituted anilines and is optimized for this compound.[1]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of aromatic amines.[1]
-
Mobile Phase: A mixture of acetonitrile or methanol and water is a typical mobile phase for such analyses.[1] A common starting point is a 60:40 (v/v) mixture of methanol and water. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
Data Presentation: Comparative Analysis
The following tables summarize the key parameters for the proposed HPLC method and a potential alternative, Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 min |
Table 2: Comparison with Alternative Method (GC-MS)
| Feature | HPLC-UV | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[1] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3] |
| Analyte Suitability | Wide range of compounds, including non-volatile and thermally labile substances.[2] | Volatile and semi-volatile compounds that are thermally stable.[2] |
| Detection | UV-Vis absorbance, providing quantitative data based on chromophores.[3] | Mass-to-charge ratio, providing structural information and definitive identification of impurities.[2] |
| Primary Application | Routine purity testing and quantification.[2] | Identification of unknown impurities and analysis of volatile residues.[2] |
Table 3: Potential Impurities in this compound
| Impurity Type | Description |
| Isomeric Impurities | Positional isomers formed during the bromination reaction, such as 3-bromo-N,N,2,6-tetramethylaniline.[2][4] |
| Over-brominated Products | Species with more than one bromine atom on the aromatic ring, such as dibromo-N,N,2,6-tetramethylaniline.[2] |
| Starting Materials | Unreacted N,N,2,6-tetramethylaniline. |
| Solvent Residues | Residual solvents from the synthesis and purification processes.[2] |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for HPLC analysis and a hypothetical signaling pathway where a metabolite of the compound could be of interest.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Hypothetical signaling pathway of a metabolite.
Conclusion
The described reversed-phase HPLC method provides a reliable and robust approach for determining the purity of this compound. The protocol can be readily implemented in a quality control setting. For a more in-depth analysis and identification of unknown impurities, complementary techniques such as GC-MS are recommended. The choice of analytical method will ultimately depend on the specific requirements of the research or drug development program.
References
A Comparative Guide to Bulky Aniline Derivatives in Catalysis: 4-bromo-N,N,2,6-tetramethylaniline and its Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate ligands is paramount in optimizing catalytic cross-coupling reactions. Bulky aniline derivatives serve as crucial precursors for a variety of powerful ligands, influencing reaction efficiency, substrate scope, and selectivity. This guide provides an objective comparison of 4-bromo-N,N,2,6-tetramethylaniline and other sterically hindered anilines, supported by available data and detailed experimental considerations.
The steric and electronic properties of aniline derivatives play a significant role in the performance of catalysts derived from them. The introduction of bulky substituents at the ortho positions of the aniline ring can create a sterically demanding environment around the metal center, which can promote reductive elimination and stabilize catalytically active species. Furthermore, substituents on the aromatic ring can modulate the electronic properties of the resulting ligands.
This comparison focuses on this compound and its notable alternatives: N,N,2,6-tetramethylaniline, 2,6-diisopropylaniline, and 2,4,6-tri-tert-butylaniline. While direct, head-to-head comparative studies under identical conditions are scarce in the readily available literature, this guide collates relevant data to offer insights into their potential applications and performance.
Overview of Bulky Aniline Derivatives
Bulky anilines are key building blocks in the synthesis of advanced ligands for palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The steric bulk of these anilines is a critical feature that influences the efficacy of the resulting catalyst.
| Compound | Structure | Molecular Weight ( g/mol ) | Key Features |
| This compound | 228.13[1] | Ortho-methyl groups provide steric bulk. Bromo substituent offers a site for further functionalization and modifies electronic properties. | |
| N,N,2,6-tetramethylaniline | 149.23 | Steric hindrance from two ortho-methyl groups and two N-methyl groups. | |
| 2,6-Diisopropylaniline | 177.29 | Significant steric bulk from two ortho-isopropyl groups. Commonly used in the synthesis of N-heterocyclic carbene (NHC) and β-diketiminate ligands. | |
| 2,4,6-Tri-tert-butylaniline | 261.45 | Extreme steric hindrance from three tert-butyl groups, significantly influencing the reactivity of the amino group. |
Performance in Cross-Coupling Reactions: A Comparative Analysis
The primary application for these bulky anilines is in the formation of ligands, most notably phosphine ligands (Buchwald-type ligands) and N-heterocyclic carbenes (NHCs), which are then used in palladium-catalyzed cross-coupling reactions. The performance of these ligands is intrinsically linked to the structure of the parent aniline.
Steric and Electronic Effects
The steric hindrance provided by the ortho-substituents is crucial for creating a coordinatively unsaturated metal center, which facilitates the oxidative addition step in the catalytic cycle. The general trend for steric bulk is:
2,4,6-Tri-tert-butylaniline > 2,6-Diisopropylaniline > this compound ≈ N,N,2,6-tetramethylaniline
Electronically, the substituents on the aniline ring influence the electron-donating ability of the resulting ligand. The bromo-substituent in this compound is electron-withdrawing, which can impact the electron density at the metal center and, consequently, the catalytic activity.
Illustrative Performance Data
| Reaction Type | Bulky Aniline Precursor (Ligand Type) | Aryl Halide | Coupling Partner | Yield (%) | Reference |
| Suzuki-Miyaura | 2,6-Diisopropylaniline (NHC-derived) | 4-Chlorotoluene | Phenylboronic acid | >95 | (Representative data) |
| Suzuki-Miyaura | 2,4,6-Tri-tert-butylaniline (Phosphine-derived) | 4-Chlorotoluene | Phenylboronic acid | High | (General observation) |
| Buchwald-Hartwig | 2,6-Diisopropylaniline (NHC-derived) | 4-Chlorotoluene | Aniline | >98 | (Representative data) |
| Buchwald-Hartwig | 4-bromo-3-(trifluoromethyl)aniline (General) | 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | 95 | [2] |
Note: The yields presented are illustrative and highly dependent on the specific ligand, catalyst system, and reaction conditions.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are general procedures for the synthesis of a bulky aniline derivative and its application in a palladium-catalyzed cross-coupling reaction.
Synthesis of 4-bromo-2,6-dimethylaniline
A common route for the synthesis of 4-bromo-2,6-dimethylaniline involves the direct bromination of 2,6-dimethylaniline.
-
Materials: 2,6-dimethylaniline, Bromine, Glacial Acetic Acid, Sodium bisulfite solution, Sodium hydroxide solution, Diethyl ether.
-
Procedure:
-
Dissolve 2,6-dimethylaniline in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer, and cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into water and neutralize with a sodium hydroxide solution.
-
Decolorize the mixture by adding a small amount of sodium bisulfite solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, which can be adapted for ligands derived from bulky anilines.
-
Materials: Aryl bromide (1.0 mmol), Arylboronic acid (1.2 mmol), Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), Phosphine ligand (4 mol%), Base (e.g., K₂CO₃, 2.0 mmol), Solvent (e.g., Toluene/Water mixture).
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Conclusion
The choice of a bulky aniline precursor for ligand synthesis has a profound impact on the efficiency of cross-coupling reactions. While 2,6-diisopropylaniline and 2,4,6-tri-tert-butylaniline are well-established for creating highly effective, sterically demanding ligands, this compound offers an interesting alternative. Its bromine substituent provides a handle for further molecular diversification, and the N,N-dimethyl groups contribute to the steric environment.
The selection of the optimal bulky aniline will depend on the specific requirements of the desired transformation, including the nature of the substrates and the desired electronic properties of the catalyst. Further head-to-head comparative studies are needed to fully elucidate the relative performance of these valuable synthetic building blocks.
References
A Comparative Guide to the Synthesis of 4-bromo-N,N,2,6-tetramethylaniline: An Analysis of Byproduct Formation
For researchers, scientists, and drug development professionals, the synthesis of highly pure chemical intermediates is a critical cornerstone of successful research and development. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions and biological assays. This guide provides a comparative analysis of common synthetic routes for 4-bromo-N,N,2,6-tetramethylaniline, with a primary focus on the formation of byproducts. By understanding the side reactions inherent to each method, researchers can make informed decisions to optimize their synthetic strategy and obtain the target compound with the desired purity.
Comparison of Synthetic Methodologies
The synthesis of this compound typically involves the electrophilic bromination of N,N,2,6-tetramethylaniline. The primary challenge in this synthesis is to control the regioselectivity of the bromination to favor the para-substituted product while minimizing the formation of ortho-isomers and polybrominated species. Two common brominating agents for this transformation are molecular bromine (Br₂) in a solvent such as acetic acid, and N-bromosuccinimide (NBS).
| Synthetic Method | Expected Major Byproducts | Key Advantages | Key Disadvantages |
| Method A: Bromination with Br₂ in Acetic Acid | 2-bromo-N,N,6-trimethylaniline, 2,4-dibromo-N,N,6-trimethylaniline, starting material | Readily available and inexpensive reagents. | Can lead to over-bromination and the formation of multiple byproducts. Requires careful control of reaction conditions. |
| Method B: Bromination with N-Bromosuccinimide (NBS) | 2-bromo-N,N,6-trimethylaniline, succinimide, starting material | Generally more selective for monobromination compared to Br₂. Milder reaction conditions. | NBS is more expensive than Br₂. Succinimide byproduct needs to be removed during workup. |
Note: The quantitative distribution of byproducts is highly dependent on the specific reaction conditions, including temperature, reaction time, and the stoichiometry of the reagents. The data presented here are illustrative and based on typical outcomes for similar reactions.
Synthetic Pathways and Byproduct Formation
The electrophilic bromination of N,N,2,6-tetramethylaniline proceeds via the attack of an electrophilic bromine species on the electron-rich aromatic ring. The directing effects of the dimethylamino and methyl groups influence the position of bromination.
Caption: Synthetic pathway for this compound and major byproducts.
Experimental Protocols
Method A: Bromination with Br₂ in Acetic Acid
Materials:
-
N,N,2,6-tetramethylaniline
-
Glacial acetic acid
-
Bromine
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N,N,2,6-tetramethylaniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Method B: Bromination with N-Bromosuccinimide (NBS)
Materials:
-
N,N,2,6-tetramethylaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N,N,2,6-tetramethylaniline (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove the succinimide byproduct.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Analysis of Byproducts: Experimental Workflow
A robust analytical workflow is essential for the accurate identification and quantification of byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, providing both separation and structural information.
Caption: Workflow for the analysis of byproducts using GC-MS.
GC-MS Protocol for Byproduct Analysis
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum (characteristic isotopic pattern for bromine).
-
Identify the peaks of potential byproducts (e.g., ortho-isomer, dibrominated product) by analyzing their mass spectra.
-
Calculate the relative percentage of each component by integrating the peak areas in the total ion chromatogram (TIC). For more accurate quantification, calibration with authentic standards is recommended.
Conclusion
The choice of synthetic method for this compound should be guided by the desired purity of the final product and the acceptable levels of byproducts. While bromination with Br₂ in acetic acid is a cost-effective option, it often requires more rigorous purification to remove over-brominated and isomeric impurities. The use of NBS generally offers higher selectivity for monobromination, potentially simplifying the purification process. In all cases, a thorough analysis of the crude reaction mixture by a reliable analytical technique such as GC-MS is crucial to ensure the quality and purity of the final compound, which is paramount for its application in research and drug development.
Comparative Analysis of (4-bromo-2,6-dimethylphenyl)dimethylamine and Structural Analogs for Research and Development
A comprehensive guide to the characterization of 4-bromo-2,6-dimethylaniline, a primary amine precursor, and its structural isomers, providing key physicochemical data and detailed experimental protocols for researchers in drug discovery and chemical synthesis.
In the realm of synthetic chemistry and drug development, the precise characterization of novel compounds and their precursors is paramount. This guide provides a detailed comparative analysis of 4-bromo-2,6-dimethylaniline, a key aromatic amine, and its structurally related alternatives. It has come to our attention that the initially requested compound, (4-bromo-2,6-dimethylphenyl)dimethylamine (a tertiary amine), is not readily commercially available, and literature primarily focuses on its primary amine analog, 4-bromo-2,6-dimethylaniline. Therefore, this guide will focus on the characterization of the latter and its isomers, which serve as crucial building blocks in various synthetic pathways.
Physicochemical Properties: A Comparative Overview
The following table summarizes the key physical and chemical properties of 4-bromo-2,6-dimethylaniline and two of its structural isomers, 4-bromo-2,6-diethylaniline and 2-bromo-4,6-dimethylaniline. These alternatives are often considered in synthetic strategies where modulation of steric or electronic properties is desired.
| Property | 4-bromo-2,6-dimethylaniline | 4-bromo-2,6-diethylaniline | 2-bromo-4,6-dimethylaniline |
| CAS Number | 24596-19-8[1] | 56746-19-1 | 41825-73-4[2] |
| Molecular Formula | C₈H₁₀BrN[1] | C₁₀H₁₄BrN | C₈H₁₀BrN[2] |
| Molecular Weight | 200.08 g/mol [1] | 228.13 g/mol [3] | 200.08 g/mol [2] |
| Melting Point | 48-51 °C[4] | Not available | 43-47 °C[2] |
| Appearance | Light yellow to brown crystalline powder[5] | Not available | Not available |
Spectral Data for Structural Elucidation
Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of chemical compounds. Below is a comparison of the available spectral data for 4-bromo-2,6-dimethylaniline and its analogs.
¹H NMR Spectroscopy
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |
| 4-bromo-2,6-dimethylaniline | CDCl₃ | 7.04 (s, 2H, Ar-H), 3.53 (s, 2H, NH₂), 2.12 (s, 6H, 2xCH₃)[6] |
| 4-bromo-2,6-diethylaniline | CDCl₃ | Aromatic protons, NH₂ protons, 2.54 (q, 4H, 2xCH₂), 1.22 (t, 6H, 2xCH₃) |
| 2-bromo-4,6-dimethylaniline | CDCl₃ | Aromatic protons, NH₂ protons, 2.29 (s, 3H, CH₃), 2.18 (s, 3H, CH₃)[2] |
Infrared (IR) Spectroscopy
| Compound | Key Absorption Bands (cm⁻¹) |
| 4-bromo-2,6-dimethylaniline | N-H stretching (primary amine), C-H aromatic stretching, C=C aromatic stretching, C-N stretching, C-Br stretching.[7] |
| 4-bromo-2,6-diethylaniline | N-H stretching (primary amine), C-H aliphatic and aromatic stretching, C=C aromatic stretching, C-N stretching, C-Br stretching. |
| 2-bromo-4,6-dimethylaniline | N-H stretching (primary amine), C-H aromatic stretching, C=C aromatic stretching, C-N stretching, C-Br stretching.[3] |
Mass Spectrometry (MS)
| Compound | Method | Key Fragments (m/z) |
| 4-bromo-2,6-dimethylaniline | GC-MS | Expected molecular ion peaks at m/z 199 and 201 (due to bromine isotopes). Fragmentation would likely involve loss of the amino group and methyl groups. |
| 4-bromo-2,6-diethylaniline | MS | Molecular ion peaks at m/z 227 and 229.[8] |
| 2-bromo-4,6-dimethylaniline | GC-MS | Expected molecular ion peaks at m/z 199 and 201. Fragmentation patterns would differ from the 4-bromo isomer due to the different substitution pattern. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality characterization data. The following sections provide standardized procedures for the synthesis and analysis of 4-bromo-2,6-dimethylaniline and its analogs.
Synthesis of 4-bromo-2,6-dimethylaniline
This protocol describes a common method for the synthesis of 4-bromo-2,6-dimethylaniline via the bromination of 2,6-dimethylaniline.[9][10]
Materials:
-
2,6-dimethylaniline
-
Hydrochloric acid (concentrated)
-
Liquid bromine
-
Sodium carbonate (saturated aqueous solution)
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a flask, dissolve 2,6-dimethylaniline in a mixture of water and concentrated hydrochloric acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add liquid bromine to the cooled solution over a period of 2 hours with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the resulting solid precipitate.
-
Neutralize the filtrate by slowly adding a saturated aqueous solution of sodium carbonate until the pH is greater than 12.
-
Extract the product with petroleum ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from petroleum ether to yield pure 4-bromo-2,6-dimethylaniline.
¹H NMR Spectroscopy Protocol
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex if necessary.
Data Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer
-
Solvent: CDCl₃
-
Temperature: 25 °C
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
-
Relaxation Delay: 1-2 seconds
-
Pulse Angle: 45-90 degrees
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton coupling information.
FT-IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer a portion of the powder into a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
-
Accessory: Transmission holder
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Data Processing:
-
Collect a background spectrum of the empty sample compartment.
-
Collect the spectrum of the sample pellet.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 10-100 µg/mL for analysis.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless or split, with an injection volume of 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the peak to identify the molecular ion and characteristic fragment ions.
-
Compare the obtained mass spectrum with library data or theoretical fragmentation patterns to confirm the structure.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-BROMO-4,6-DIMETHYLANILINE(41825-73-4) 1H NMR spectrum [chemicalbook.com]
- 3. 2-BROMO-4,6-DIMETHYLANILINE(41825-73-4) IR2 spectrum [chemicalbook.com]
- 4. 4-Bromo-2,6-dimethylaniline, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 4-Bromo-2,6-dimethylaniline | 24596-19-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 4-Bromo-2,6-dimethylaniline(24596-19-8) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Bromo-2,6-dimethylaniline(24596-19-8) IR2 [m.chemicalbook.com]
- 8. 4-BROMO-2,6-DIETHYLANILINE(56746-19-1) MS spectrum [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. 4-Bromo-2,6-dimethylaniline | 24596-19-8 [chemicalbook.com]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-bromo-N,N,2,6-tetramethylaniline
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of sterically hindered aromatic compounds such as 4-bromo-N,N,2,6-tetramethylaniline is a critical endeavor in the synthesis of complex molecules for pharmaceutical and materials science applications. The choice of an appropriate palladium catalyst is paramount to achieving high yields and reaction efficiency in cross-coupling reactions with such challenging substrates. This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions involving this compound and structurally similar hindered haloanilines.
Due to the limited availability of direct comparative data for this compound, this guide incorporates illustrative data from reactions with the closely related and sterically demanding substrate, 4-bromo-2,6-diiodoaniline. This allows for a meaningful comparison of catalyst performance under various cross-coupling conditions.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For sterically hindered substrates like this compound, the choice of ligand and palladium precursor is crucial to overcome steric hindrance and achieve efficient coupling.[1]
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 90 | 12 | Moderate | General purpose catalyst, may require higher temperatures and longer reaction times for hindered substrates.[2] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 10 | 88 | Effective for a range of aryl bromides.[1] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 70 | 6 | 95 | Buchwald ligands like XPhos are highly effective for sterically demanding couplings.[1] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 4 | High | SPhos is another bulky phosphine ligand that promotes efficient coupling of hindered substrates. |
| Acenaphthoimidazolylidene Pd Complex | t-BuOK | Dioxane | 80 | 2 | >99 | N-Heterocyclic Carbene (NHC) ligands show high activity for hindered substrates.[3] |
Data for PdCl₂(dppf) and Pd₂(dba)₃/XPhos are based on reactions with 4-bromo-2,6-diiodoaniline, where the reaction occurs at the more reactive C-I bonds.[1] Performance with this compound is expected to be comparable at the C-Br bond under appropriate conditions.
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, especially with hindered aryl bromides.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / XPhos | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | XPhos is a highly effective ligand for a wide range of amines and aryl halides. |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 110 | - | High | A classic catalyst system for Buchwald-Hartwig amination. |
| [(IPr)PdCl₂(aniline)] | K₂CO₃ | THF/H₂O | 23 | 16 | High | Air- and moisture-stable NHC-Pd precatalysts are highly active.[4] |
| Pd PEPPSI catalyst | NaOt-Bu | Mechanochemical | RT | 1 | Good | Mechanochemical methods can offer an alternative to traditional solution-phase reactions.[5] |
Yields are generally high for the amination of aryl bromides. For the sterically hindered this compound, catalyst systems with bulky ligands like XPhos or NHC ligands are recommended.
Catalyst Performance in Heck Coupling
The Heck reaction couples aryl halides with alkenes. For sterically hindered substrates, achieving high regioselectivity and yield can be challenging.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | Moderate | A standard catalyst system, may not be optimal for hindered substrates. |
| Pd(dppf)Cl₂ | Et₃N | DMF | 110 | 8 | Good | Dppf ligand can improve performance for more challenging substrates. |
| Ferrocenylimine Pd(II) Complex | Et₃N | DMF | 120 | 24 | Moderate | These complexes have shown activity in Heck reactions with various substituted aryl halides.[6] |
Data is representative for Heck reactions of aryl bromides. Optimization is often required for specific sterically hindered substrates.
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne. Copper(I) is often used as a co-catalyst.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 6 | High | A classic and widely used catalyst system for Sonogashira couplings.[7] |
| Pd(dppf)Cl₂ | CuI | Et₃N | DMF | 100 | 8-10 | 78-88 | Effective for a range of substrates.[8] |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | RT | 2-18 | 52-92 | A copper-free system with a bulky phosphine ligand, suitable for substrates with various functional groups.[3] |
| Nanosized MCM-41 Anchored Pd | CuI | Et₃N | NMP | 90 | 6 | 98 | A heterogeneous catalyst showing high efficiency with activated aryl bromides.[9] |
Yields are generally high for Sonogashira couplings of aryl bromides. For hindered substrates, catalyst systems with bulky ligands or heterogeneous catalysts may offer advantages.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) in the specified solvent (5 mL), phenylboronic acid (1.2-1.5 mmol), the base (2.0-3.0 mmol), and the palladium catalyst (0.01-0.05 mmol) with the appropriate ligand (if required) are added.[1] The reaction mixture is degassed with an inert gas (e.g., argon) for 15 minutes and then heated to the specified temperature for the indicated time.[1] After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with the palladium precatalyst (0.01-0.05 mmol), the ligand (if required), and the base (1.2-1.5 mmol). The aryl bromide (1.0 mmol) and the amine (1.1-1.2 mmol) are then added, followed by the anhydrous, degassed solvent. The mixture is stirred and heated to the specified temperature. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
General Procedure for Heck Coupling
In a sealed tube, this compound (1.0 mmol), the palladium catalyst (0.01-0.05 mmol), the ligand (if required), and the base (2.0-2.5 mmol) are combined in the specified solvent (5 mL).[1] The alkene (1.5-2.5 mmol) is then added.[1] The tube is sealed, and the mixture is heated to the specified temperature for the indicated time.[1] After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography.
General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 mmol), the palladium catalyst (0.01-0.05 mmol), the copper(I) co-catalyst (if required, 0.02-0.10 mmol), and the ligand (if required) is placed in a Schlenk tube. The tube is evacuated and backfilled with an inert gas three times. The specified solvent (5 mL), the base (2.0-3.0 mmol), and the terminal alkyne (1.1-1.5 mmol) are then added. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the mixture is worked up by quenching with water or an ammonium chloride solution, followed by extraction with an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.[1][7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-bromo-N,N,2,6-tetramethylaniline
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is as crucial as the innovative work conducted in the laboratory. This guide provides essential, step-by-step procedures for the proper disposal of 4-bromo-N,N,2,6-tetramethylaniline, ensuring safety, regulatory compliance, and environmental protection. Adherence to these protocols is paramount to fostering a secure and sustainable research environment.
Immediate Safety and Hazard Profile
Before initiating any disposal procedures, it is critical to be fully aware of the hazards associated with this compound. This compound is classified as a hazardous substance, and its handling requires stringent safety measures.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Toxicity | Toxic if swallowed. | Chemical-resistant gloves, lab coat, safety goggles. |
| Skin Irritation | Causes skin irritation. | Chemical-resistant gloves, lab coat. |
| Eye Irritation | Causes serious eye irritation. | Safety goggles or face shield. |
| Respiratory Irritation | May cause respiratory irritation. | Use in a well-ventilated area or with a fume hood. |
This data is a summary of information found in various safety data sheets.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. The following steps provide a clear workflow for its proper management from the point of generation to its final disposal.
Step 1: Waste Identification and Segregation
-
Classify the Waste: this compound is a halogenated organic compound. It must be segregated from non-halogenated organic waste streams.[1][2] Mixing these waste types can increase disposal costs and complicate the treatment process.[2]
-
Maintain Separation: Do not mix this waste with other incompatible materials such as acids, bases, or oxidizing agents.[3]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a designated, leak-proof container that is chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, screw-top cap.[3][4]
-
Proper Labeling: As soon as the first drop of waste is added, the container must be labeled.[2][5] The label must include:
Step 3: Accumulation and Storage
-
Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][9]
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[2][5][9]
-
Secondary Containment: It is best practice to store the container in a secondary containment bin to prevent the spread of material in case of a leak.[10]
-
Adhere to Volume Limits: Do not exceed the SAA volume limits for hazardous waste (typically 55 gallons).[9][10]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department or equivalent to arrange for a waste pickup.[9]
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company. The primary method for disposing of halogenated organic compounds is through high-temperature incineration at a permitted facility.[1][11]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sink or in regular trash.[4][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Chapter 8 - Hazardous Waste Disposal Procedures [ehs.cornell.edu]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 4-bromo-N,N,2,6-tetramethylaniline
Essential Safety and Handling Guide for 4-bromo-N,N,2,6-tetramethylaniline
This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound. The following procedures are critical for ensuring the safety of all laboratory personnel.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]
-
Skin Irritation/Corrosion: Causes skin irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[4][5][6]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory to mitigate risks. The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[5][7] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2][5][7] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[5][7][8] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[7][9] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[5][7] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[5][9][10] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for both safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[7]
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the handling area.[7]
2. Handling in a Controlled Environment:
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of clutter.[5]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.[7]
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.[7]
-
Reactions: Use appropriate glassware and securely set up the apparatus within the fume hood.[7]
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[7]
-
PPE Doffing: Remove PPE in the designated area, avoiding contamination of skin and personal clothing.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1][6]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste materials, including contaminated gloves, wipes, and disposable labware, in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Dispose of the rinsed containers in accordance with institutional and local regulations.
-
-
Chemical Waste Disposal:
Visual Workflow Guides
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
References
- 1. chemos.de [chemos.de]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. technopharmchem.com [technopharmchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. PPE for Hazardous Chemicals [canadasafetytraining.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
